4-(4-Chlorophenyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIFCXVRCGAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332284 | |
| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35512-29-9 | |
| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4-(4-Chlorophenyl)-1H-imidazole.
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1H-imidazole
Foreword: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically significant molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The derivative this compound, in particular, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including anti-inflammatory, antifungal, and antibacterial agents.[2] This guide provides a detailed exploration of a reliable synthetic pathway and a robust characterization framework for this valuable compound, grounded in established chemical principles and modern analytical techniques.
Part 1: Synthesis of this compound
The synthesis of substituted imidazoles is a well-trodden path in organic chemistry. Among the various methodologies, multicomponent reactions (MCRs) are particularly attractive due to their efficiency and atom economy. The Debus-Radziszewski reaction, first reported in the 19th century, remains a highly effective and versatile method for constructing the imidazole core.[1][3][4] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.
The Chosen Synthetic Strategy: A Modern Approach to a Classic Reaction
For the synthesis of this compound, we will employ a variation of the Debus-Radziszewski synthesis. This one-pot, three-component condensation utilizes glyoxal (the 1,2-dicarbonyl component), 4-chlorobenzaldehyde, and ammonium acetate as the ammonia source.[5] The causality behind this choice is threefold:
-
Convergent Synthesis: All components are combined in a single reaction vessel, simplifying the procedure and minimizing waste.
-
Readily Available Precursors: The starting materials are commercially available and relatively inexpensive.
-
High Efficiency: Modern refinements, such as the use of catalysts or microwave irradiation, can lead to high yields and short reaction times.[6][7][8]
The reaction proceeds through the initial formation of a diimine from the condensation of glyoxal and ammonia.[9][10] This intermediate then condenses with 4-chlorobenzaldehyde, followed by cyclization and aromatization to yield the final imidazole product.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on available laboratory equipment and safety guidelines.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and glacial acetic acid (20 mL).
-
Addition of Glyoxal: To the stirring mixture, add glyoxal (40% solution in water, 1.45 mL, ~12.5 mmol) dropwise. The addition of an excess of ammonium acetate and glyoxal helps to drive the reaction to completion.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain this temperature.[5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether: ethyl acetate = 5:1). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.
-
Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8. This step is crucial to ensure the imidazole, which can be protonated in the acidic medium, is in its free base form and precipitates fully.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual salts and acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature and then in an ice bath to form crystals.
-
Drying: Filter the purified crystals and dry them in a desiccator or a vacuum oven to afford this compound as a white or off-white solid.
Part 2: Characterization and Structural Elucidation
A rigorous characterization protocol is essential to validate the successful synthesis of the target compound and to assess its purity. The combination of spectroscopic and physical methods provides a self-validating system, where each technique corroborates the findings of the others.
Spectroscopic Analysis
The following data represent the expected spectroscopic signatures for this compound.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is one of the most powerful tools for structural confirmation. In a solvent like DMSO-d₆, the N-H proton of the imidazole ring will appear as a broad singlet at a downfield chemical shift (typically > 12 ppm) due to hydrogen bonding. The protons on the imidazole ring (at positions 2 and 5) will appear as singlets or doublets in the aromatic region. The four protons of the 4-chlorophenyl ring will exhibit a characteristic AA'BB' system, often appearing as two distinct doublets.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Distinct signals are expected for the carbons of the imidazole ring and the chlorophenyl group. The carbon attached to the chlorine atom will be identifiable, as will the quaternary carbons.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretch: A broad band in the region of 3100-3450 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.[11]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3030-3060 cm⁻¹).[11]
-
C=N and C=C Stretch: Strong to medium absorptions in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring systems.[11][12]
-
C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹, can be attributed to the C-Cl bond.[11]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₇ClN₂), the expected molecular weight is approximately 178.62 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M+ and M+2 isotopic pattern, with the M+2 peak having roughly one-third the intensity of the molecular ion peak.
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~12.8 ppm (br s, 1H, N-H), ~8.1 ppm (d, 2H, Ar-H), ~7.2-7.6 ppm (m, 4H, Ar-H & Imidazole-H)[11] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~115-145 ppm (Aromatic and Imidazole Carbons)[11] |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3440 (N-H), ~3060 (Ar C-H), ~1600 (C=C), ~1490 (C=N), ~1090 (C-Cl)[11] |
| Mass Spec. (EI) | m/z | M⁺ at ~178, M+2 at ~180 (approx. 3:1 ratio) |
| Physical | Melting Point | ~262-264 °C[11] |
Data Interpretation Logic
The characterization data form a cohesive and self-validating picture. The mass spectrum confirms the molecular formula. The IR spectrum confirms the presence of the key functional groups (N-H, aromatic rings, C-Cl). Finally, the ¹H and ¹³C NMR spectra provide the precise atomic connectivity, confirming the regiochemistry of the substitution on the imidazole and phenyl rings. A sharp melting point close to the literature value serves as a reliable indicator of high purity.[11]
Conclusion
This guide has detailed a robust and efficient method for the synthesis of this compound via a modified Debus-Radziszewski reaction. The causality for procedural choices has been explained, emphasizing efficiency and simplicity. Furthermore, a comprehensive, multi-technique characterization framework has been presented to ensure the unequivocal identification and purity assessment of the final product. This protocol provides researchers and drug development professionals with a reliable and well-validated pathway to access this important heterocyclic building block.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. tandfonline.com [tandfonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 4-(4-Chlorophenyl)-1H-imidazole.
An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole: Physicochemical Properties and Synthetic Methodologies
Introduction
This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a central imidazole ring substituted with a 4-chlorophenyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The imidazole moiety is a crucial component of many essential biomolecules, including the amino acid histidine and purine bases in nucleic acids, which underpins its prevalence in pharmacologically active compounds.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural characteristics, spectroscopic profile, synthesis, and reactivity. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and reliability.
Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing everything from reaction kinetics to bioavailability.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. These values are essential for laboratory handling, experimental design, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 35512-29-9 | [1][2] |
| Molecular Formula | C₉H₇ClN₂ | [1][3] |
| Molecular Weight | 178.62 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 136-142 °C | [3][5] |
| Boiling Point (Predicted) | 404.7 ± 20.0 °C | [3] |
| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 12.92 ± 0.10 | [3] |
| XLogP3-AA | 2.4 | [2] |
| Topological Polar Surface Area | 28.7 Ų | [1][2] |
Structural Analysis and Crystallography
The three-dimensional structure of this compound derivatives has been elucidated through X-ray crystallography, providing valuable insights into the molecule's conformation. Studies on related tetrasubstituted imidazoles reveal that the imidazole and phenyl rings are planar.[6][7] However, there are significant torsion angles between the imidazole core and its phenyl substituents, which influences the overall molecular geometry and packing in the crystalline state.[6][7] The molecular packing is often stabilized by intermolecular interactions, including C–H···π interactions.[6] This conformational flexibility is a key factor in its ability to interact with diverse biological targets.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole and chlorophenyl rings. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the range of δ 7.0-8.0 ppm due to ortho and meta coupling. The protons on the imidazole ring will also resonate in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Characteristic signals would include those for the substituted and unsubstituted carbons of the chlorophenyl ring and the three distinct carbons of the imidazole ring.[8]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. For this compound, characteristic absorption bands would include:
-
N-H stretching: A broad peak typically around 3100-3500 cm⁻¹ associated with the imidazole N-H bond.[8]
-
C=C and C=N stretching: Aromatic ring stretching vibrations observed in the 1450-1600 cm⁻¹ region.[8]
-
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[8]
-
C-Cl stretching: A signal in the fingerprint region, typically around 1090 cm⁻¹, corresponding to the carbon-chlorine bond.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 35512-29-9 [chemicalbook.com]
- 4. newblue.lookchem.com [newblue.lookchem.com]
- 5. 35512-29-9 this compound AKSci 0843AQ [aksci.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Chlorophenyl)-1H-imidazole
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Chlorophenyl)-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this heterocyclic compound through modern spectroscopic techniques. We will delve into the nuances of spectral interpretation, supported by established scientific principles and comparative data from related structures.
Introduction: The Significance of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of analytical techniques for the structural determination of organic molecules. For heterocyclic compounds such as this compound, which form the backbone of many pharmaceutical agents, a precise understanding of their three-dimensional structure is paramount. NMR provides this insight by probing the magnetic properties of atomic nuclei, offering a detailed map of the chemical environment of each atom within the molecule. This guide will focus on the two most common NMR techniques: ¹H NMR, which examines the protons, and ¹³C NMR, which provides information about the carbon skeleton.
A critical aspect to consider when analyzing the NMR spectra of N-unsubstituted imidazoles is the phenomenon of tautomerism. Due to the rapid exchange of the proton between the two nitrogen atoms of the imidazole ring, the chemical environments of the C-4 and C-5 carbons and their attached protons can be averaged on the NMR timescale. This can lead to broadened signals or an average of the chemical shifts, a factor that must be considered for accurate spectral assignment[1][2].
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H of the imidazole ring. DMSO-d₆ is often preferred for its ability to form hydrogen bonds, which can slow down the N-H proton exchange and result in a sharper signal.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to ensure good signal dispersion.
-
For ¹H NMR, a standard pulse sequence is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.
The following diagram illustrates the workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR data acquisition and analysis.
¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the imidazole ring and the chlorophenyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom and the aromatic character of both rings play a significant role in determining the precise chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Imidazole) | ~7.8 - 8.2 | s (singlet) | - |
| H-5 (Imidazole) | ~7.2 - 7.6 | s (singlet) | - |
| H-2'/H-6' (Phenyl) | ~7.6 - 7.9 | d (doublet) | ~8-9 |
| H-3'/H-5' (Phenyl) | ~7.3 - 7.5 | d (doublet) | ~8-9 |
| N-H (Imidazole) | Variable (broad singlet) | br s | - |
Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The singlet nature of the imidazole protons H-2 and H-5 is due to the lack of adjacent protons and the effect of tautomerism averaging the coupling.
The protons on the chlorophenyl ring (H-2'/H-6' and H-3'/H-5') are expected to appear as two distinct doublets due to ortho-coupling. The protons closer to the electron-withdrawing chlorine atom (H-3'/H-5') will be deshielded and appear downfield compared to a non-substituted phenyl ring. The N-H proton of the imidazole ring is often observed as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in aromatic systems appearing at higher chemical shifts (downfield).
Based on data for similar compounds, such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the aromatic carbons are expected in the range of δ 127-145 ppm[3]. For the parent 4-phenylimidazole, carbon signals are also found in this region[5].
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Imidazole) | ~135 - 140 |
| C-4 (Imidazole) | ~130 - 135 |
| C-5 (Imidazole) | ~115 - 125 |
| C-1' (Phenyl) | ~130 - 135 |
| C-2'/C-6' (Phenyl) | ~128 - 132 |
| C-3'/C-5' (Phenyl) | ~129 - 133 |
| C-4' (Phenyl) | ~132 - 136 |
Note: These are predicted values. The actual chemical shifts can be influenced by solvent effects and other experimental parameters.
The carbon atom attached to the chlorine (C-4') is expected to be significantly deshielded. The imidazole carbons (C-2, C-4, and C-5) will have distinct chemical shifts, although tautomerism can lead to averaging of the C-4 and C-5 signals.
The following diagram illustrates the structure of this compound with the numbering convention used for NMR assignments.
Caption: Structure of this compound with atom numbering.
In-depth Spectral Interpretation and Causality
¹H NMR Spectrum:
-
Imidazole Protons (H-2, H-5): The H-2 proton is typically the most deshielded proton in the imidazole ring due to the influence of both adjacent nitrogen atoms. The H-5 proton is also in an electron-deficient environment. Due to the rapid tautomeric equilibrium, the distinction between H-4 and H-5 is often lost, leading to a single averaged signal for the C-H proton at the 4/5 position. In the case of 4-substituted imidazoles, we observe distinct H-2 and H-5 signals.
-
Chlorophenyl Protons (H-2'/H-6', H-3'/H-5'): The chlorophenyl ring protons exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the imidazole ring (H-2'/H-6') will be influenced by the ring current of the imidazole, while the protons meta to the imidazole (H-3'/H-5') will be primarily affected by the electron-withdrawing chlorine atom. This results in the H-3'/H-5' protons being more deshielded.
¹³C NMR Spectrum:
-
Imidazole Carbons (C-2, C-4, C-5): The C-2 carbon, situated between two nitrogen atoms, is the most electron-deficient and therefore resonates at the lowest field among the imidazole carbons. The C-4 carbon, being attached to the bulky and electron-influencing chlorophenyl group, will have its chemical shift significantly affected. The C-5 carbon will be the most shielded of the imidazole carbons.
-
Chlorophenyl Carbons (C-1' to C-6'): The carbon atom directly bonded to the chlorine atom (C-4') will experience a strong deshielding effect. The ipso-carbon (C-1'), attached to the imidazole ring, will also have a distinct chemical shift. The chemical shifts of C-2'/C-6' and C-3'/C-5' will be influenced by both the chlorine atom and the imidazole substituent.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By combining established NMR principles with comparative data from analogous structures, we have presented a detailed prediction and interpretation of the expected spectra. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. A thorough understanding of the NMR spectra is indispensable for the unambiguous structural confirmation and purity assessment of this important heterocyclic compound, paving the way for its further application in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-PHENYLIMIDAZOLE(670-95-1) 13C NMR [m.chemicalbook.com]
The Advent and Evolution of Chlorophenyl-Imidazole Compounds: A Technical Guide for Drug Discovery
Abstract
The discovery of chlorophenyl-imidazole compounds marked a pivotal moment in the history of antifungal therapy. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this crucial class of therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate details of their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies that have been instrumental in their development. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as an authoritative resource for the ongoing exploration and innovation in the field of antifungal drug discovery.
Introduction: The Rise of Imidazole-Based Antifungals
Prior to the mid-20th century, the arsenal against systemic fungal infections was alarmingly sparse. The emergence of imidazole-based compounds in the late 1960s represented a significant leap forward in medical mycology.[1] These synthetic molecules offered a novel mechanism of action, targeting the fungal cell membrane's integrity. The imidazole ring, a five-membered aromatic heterocycle, proved to be a versatile scaffold for the development of potent antifungal agents.[2] This guide focuses on a key subclass: the chlorophenyl-imidazoles, exemplified by the pioneering drugs clotrimazole and ketoconazole, which laid the groundwork for a new era in the management of fungal diseases.
The Genesis of Chlorophenyl-Imidazole Compounds: A Historical Perspective
The journey of chlorophenyl-imidazole antifungals began with the discovery of clotrimazole in the 1960s.[3] This was followed by the introduction of other imidazole derivatives, including miconazole and econazole.[4] A significant milestone was the development of ketoconazole in 1976 by Janssen Pharmaceutica, which became the first orally active azole antifungal medication.[5] For nearly a decade, ketoconazole was a cornerstone in the treatment of non-life-threatening endemic mycoses.[2][6] These early discoveries were instrumental in establishing the therapeutic potential of this chemical class and spurred further research into the development of more refined and potent antifungal agents.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The antifungal activity of chlorophenyl-imidazole compounds stems from their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[7] This is achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is critical for the conversion of lanosterol to ergosterol.[9] The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[10] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[11][12]
Synthesis of Key Chlorophenyl-Imidazole Compounds
The synthesis of chlorophenyl-imidazole compounds typically involves multi-step chemical reactions. The following sections outline the general synthetic pathways for clotrimazole and ketoconazole.
Synthesis of Clotrimazole
The synthesis of clotrimazole, 1-(o-chloro-α,α-diphenylbenzyl)imidazole, can be achieved by reacting 2-chlorotrityl chloride with imidazole in the presence of a base like triethylamine.[13] The 2-chlorotrityl chloride intermediate can be synthesized through various routes, one of which involves the reaction of 2-chlorobenzotrichloride with benzene in the presence of aluminum chloride.[14]
A detailed experimental procedure is as follows:
-
Preparation of 2-chlorotrityl chloride: A solution of o-chlorobenzotrichloride in benzene is added to a cooled mixture of benzene and aluminum chloride. The mixture is heated under reflux. After cooling, the reaction mixture is poured into a mixture of concentrated hydrochloric acid and ice. The organic layer is separated, washed, dried, and the solvent is evaporated.[14]
-
Synthesis of Clotrimazole: Imidazole and triethylamine are added to the filtrate containing 2-chlorotrityl chloride. The mixture is heated, then cooled, and water is added. The organic phase is separated, washed, and evaporated to dryness. The crude product is then purified by recrystallization.[14]
Synthesis of Ketoconazole
The synthesis of ketoconazole is a more complex, multi-step process.[15] A common pathway begins with the synthesis of key intermediates, namely a substituted dioxolane and a piperazine derivative. These intermediates are then coupled to form the final ketoconazole molecule.[15][16]
A detailed experimental procedure involves:
-
Synthesis of the Dioxolane Intermediate: 2,4-Dichlorophenacyl bromide undergoes ketalization with glycerol to form cis-2-(2,4-dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane.[16] The hydroxyl group is then acylated, followed by alkylation with imidazole and subsequent deprotection and mesylation.[16]
-
Synthesis of the Piperazine Intermediate: 1-Acetyl-4-(4-hydroxyphenyl)piperazine is a key piperazine intermediate.
-
Coupling Reaction: The mesylated dioxolane intermediate is reacted with the piperazine intermediate to yield ketoconazole.[16]
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
SAR studies have been fundamental in understanding how the chemical structure of chlorophenyl-imidazole compounds influences their antifungal potency and selectivity.
Clotrimazole Analogues
For clotrimazole and its analogues, SAR studies have revealed several key features:
-
The Imidazole Ring: The presence of the imidazole ring is crucial for antifungal activity, as it is directly involved in binding to the heme iron of lanosterol 14α-demethylase.[17]
-
The Trityl Moiety: The three phenyl rings of the trityl group are essential for activity.[18]
-
Substituents on the Phenyl Rings: The presence of a halogen, such as chlorine or fluorine, on one of the phenyl rings is important for potent activity.[5][18]
Ketoconazole Derivatives
For ketoconazole, SAR studies have focused on modifications of the piperazine ring and the dichlorophenyl group. The development of ketoconazole derivatives has aimed to improve the antifungal spectrum, pharmacokinetic profile, and reduce toxicity.[11][19] The stereochemistry of the dioxolane ring is also a critical factor influencing biological activity.[20]
Experimental Protocols for the Evaluation of Chlorophenyl-Imidazole Compounds
The discovery and development of chlorophenyl-imidazole compounds rely on a battery of in vitro and in vivo assays. The following sections provide an overview of key experimental protocols.
In Vitro Antifungal Susceptibility Testing: The CLSI M27 Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M27 is a reference method for broth dilution antifungal susceptibility testing of yeasts.[12][21]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of the chlorophenyl-imidazole compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Preparation of Inoculum: Grow the yeast isolate on an appropriate agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[22]
-
Drug Dilution: Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[21]
-
Endpoint Determination (MIC Reading): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[21]
In Vitro Lanosterol 14α-Demethylase Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the target enzyme.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human or fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 reductase, and other necessary cofactors in a suitable buffer.[23]
-
Inhibitor Addition: Add the chlorophenyl-imidazole compound at various concentrations to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, lanosterol (often radiolabeled).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination and Product Extraction: Stop the reaction and extract the sterols.
-
Analysis: Analyze the products using techniques like high-performance liquid chromatography (HPLC) to quantify the conversion of lanosterol to its demethylated product.[24] The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antifungal drug candidates.
Commonly Used Models:
-
Murine Models of Systemic Candidiasis: Mice are infected intravenously with a lethal dose of Candida albicans. The test compound is then administered orally or parenterally, and the survival of the mice is monitored.[25]
-
Murine Models of Dermatophytosis: A skin infection is induced in guinea pigs or mice using a dermatophyte. The test compound is applied topically, and the resolution of the infection is assessed.[26]
-
Vaginal Candidiasis Model: An infection is established in the vagina of ovariectomized rats. The test compound is administered intravaginally, and the fungal burden is determined at the end of the treatment period.[24]
Quantitative Data Summary
The following tables summarize key quantitative data for clotrimazole and ketoconazole.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
| Clotrimazole | 0.1 - 10 | 0.5 - 10 |
| Ketoconazole | 0.015 - 256[25] | 0.125 - 1.0 |
Note: MIC values can vary significantly depending on the specific strain and testing methodology.
Table 2: Pharmacokinetic Parameters
| Parameter | Clotrimazole | Ketoconazole |
| Bioavailability (Oral) | Low and variable[4] | Good, but pH-dependent[27] |
| Protein Binding | >90% | 84-99% |
| Metabolism | Hepatic | Extensive hepatic metabolism |
| Elimination Half-life | ~3 hours[28] | 2-8 hours[29] |
Conclusion and Future Directions
The discovery and development of chlorophenyl-imidazole compounds have profoundly impacted the field of medical mycology. From the early breakthroughs with clotrimazole and ketoconazole to the ongoing search for novel derivatives, this class of antifungals continues to be a cornerstone of therapy. The in-depth understanding of their mechanism of action, synthesis, and structure-activity relationships, coupled with robust experimental methodologies, has paved the way for the rational design of new and improved antifungal agents. As the challenge of antifungal resistance grows, the principles and insights gained from the study of chlorophenyl-imidazoles will undoubtedly remain critical in the quest for the next generation of life-saving antifungal drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antifungals: From Pharmacokinetics to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 14. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 17. Clotrimazole analogues: effective blockers of the slow afterhyperpolarization in cultured rat hippocampal pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clotrimazole-Based Modulators of the TRPM3 Ion Channel Reveal Narrow Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 22. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of vaginal antifungal formulations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Correlation of susceptibility test results in vitro with response in vivo: ketoconazole therapy in a systemic candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The antifungal activity of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. files01.core.ac.uk [files01.core.ac.uk]
An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural compounds and synthetic pharmaceuticals.[1] This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)-1H-imidazole, a key heterocyclic intermediate. We will delve into its fundamental chemical identity, detail a robust laboratory-scale synthesis protocol, explore its spectroscopic signature for definitive characterization, and discuss its significance as a versatile scaffold in modern drug development. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel imidazole-based therapeutic agents.
Part 1: Core Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is a disubstituted imidazole, featuring a chlorophenyl group attached to the heterocyclic ring.
While commonly referred to as this compound in commercial and laboratory settings, the systematic IUPAC nomenclature prefers numbering that assigns the lowest possible locant to the substituent, resulting in the name 5-(4-chlorophenyl)-1H-imidazole .[2] For the purpose of this guide, and to align with common usage, we will use the "4-(...)" nomenclature.
| Identifier | Value | Source |
| Common Name | This compound | Sigma-Aldrich |
| Systematic IUPAC Name | 5-(4-chlorophenyl)-1H-imidazole | PubChem[2] |
| CAS Number | 35512-29-9 | Guidechem, PubChem[2][3] |
| Molecular Formula | C₉H₇ClN₂ | Guidechem, PubChem[2][3] |
| Molecular Weight | 178.62 g/mol | PubChem[2] |
| InChI Key | DVKIFCXVRCGAEE-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=CN2)Cl | Guidechem[3] |
Part 2: Physicochemical & Spectroscopic Profile
Understanding the physical properties and spectroscopic characteristics is essential for handling, purification, and structural confirmation.
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid/powder | Sigma-Aldrich, HENAN NEW BLUE CHEMICAL[4][5] |
| Melting Point | 136-142 °C | Sigma-Aldrich[4] |
| Purity (Typical) | ≥97% | Sigma-Aldrich[4] |
Spectroscopic Characterization: A Validating System
Spectroscopic analysis provides a definitive fingerprint for the molecule. While a dedicated spectrum for the title compound is not available in the provided search results, we can reliably predict the key signals based on extensive data from closely related analogues, such as 2-(4-chlorophenyl)- and 5-(4-chlorophenyl)- substituted imidazoles.[3][4]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the imidazole and chlorophenyl protons.
-
Imidazole Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at the C2 and C5 (or C4) positions of the imidazole ring. A broad singlet, characteristic of the N-H proton, would appear further downfield (δ 12.0-13.0 ppm) and may exchange with D₂O.
-
Chlorophenyl Protons: The para-substituted phenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 7.3-7.8 ppm), each integrating to 2H.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides information on the carbon framework.
-
Imidazole Carbons: Three signals are expected for the imidazole ring carbons, typically in the range of δ 115-145 ppm.
-
Chlorophenyl Carbons: Four signals are anticipated for the chlorophenyl group: two for the protonated carbons, one for the carbon bearing the chlorine (ipso-carbon), and one for the carbon attached to the imidazole ring (ipso-carbon).
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the imidazole ring.
-
C=N and C=C Stretches: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the C=N and C=C bond stretching within the aromatic and heterocyclic rings.
-
C-Cl Stretch: A signal corresponding to the C-Cl bond stretch is typically observed in the fingerprint region, around 700-850 cm⁻¹.
-
Part 3: Synthesis and Mechanistic Insights
The construction of the imidazole ring is a well-established process in organic chemistry. A reliable and common method for synthesizing 4-substituted imidazoles involves the reaction of an α-haloketone with a source of ammonia and formaldehyde (or a synthetic equivalent like formamide). This approach provides a direct and efficient route to the desired scaffold.
Proposed Synthesis Workflow: From α-Haloketone to Imidazole
This protocol describes the synthesis of this compound from 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) with an excess of formamide (10-20 equivalents). Formamide serves as both a reactant (providing the N-C-N fragment) and the solvent.
-
Heating and Monitoring: Heat the reaction mixture to 150-160 °C and maintain it under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting α-bromoketone is consumed.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring. This will cause the crude product to precipitate. Neutralize the solution by the slow addition of aqueous sodium hydroxide (e.g., 2M NaOH) until the pH is approximately 7-8 to ensure complete precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual formamide and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.
Causality and Mechanistic Rationale
This synthesis is a variation of the Debus-Radziszewski imidazole synthesis. The α-haloketone provides the C-C-N backbone, while formamide decomposes under heat to provide ammonia and formic acid (which can be further reduced), effectively delivering the remaining atoms for the imidazole ring. The process involves initial nucleophilic substitution of the bromide by ammonia, followed by condensation and cyclization steps to form the aromatic heterocyclic ring.
Part 4: Applications in Drug Discovery and Development
The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (the sp²-hybridized nitrogen).[1] This dual nature allows it to mimic the side chain of histidine and interact with a wide array of biological targets.
The introduction of a 4-chlorophenyl group provides a lipophilic handle that can engage in hydrophobic and van der Waals interactions within protein binding pockets. This substituent is frequently used in drug design to enhance binding affinity and modulate pharmacokinetic properties.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making this core a valuable starting point for drug discovery campaigns.
-
Antifungal Agents: Many imidazole-based drugs function by inhibiting cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The chlorophenyl-imidazole motif is a key feature in several potent antifungal compounds.[6]
-
Anti-inflammatory Activity: The imidazole core is present in compounds designed to target enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
-
Anticancer Agents: Substituted imidazoles have been investigated as inhibitors of various kinases and other pathways critical for cancer cell proliferation and survival.
Caption: The role of the core scaffold in generating diverse bio-activities.
Part 5: Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Classifications: It is classified as acutely toxic if swallowed (Acute Tox. 3), a skin irritant (Skin Irrit. 2), and can cause serious eye damage (Eye Dam. 1).[4]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. A dust mask is recommended when handling the solid powder.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a fundamentally important heterocyclic compound with well-defined chemical and physical properties. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for medicinal chemists. The proven track record of the chlorophenyl-imidazole scaffold in modulating diverse biological targets underscores its continued relevance in the development of next-generation therapeutics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic deployment in drug discovery programs.
References
A Comprehensive Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-(4-Chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering a valuable resource for professionals in the field.
Core Chemical Identity
This compound is an aromatic heterocyclic organic compound. Its structure consists of an imidazole ring substituted with a 4-chlorophenyl group. The imidazole moiety is a five-membered ring with two non-adjacent nitrogen atoms.
The IUPAC name for this compound is 5-(4-chlorophenyl)-1H-imidazole[1]. It is also known by various synonyms, including 4-(4-chlorophenyl)imidazole and 4-CPI cpd[1].
Molecular Formula and Weight
The chemical formula of this compound is C₉H₇ClN₂ [1][2][3].
Its molecular weight is approximately 178.62 g/mol [1][3].
The precise monoisotopic mass is 178.0297759 Da[1][2].
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 35512-29-9 | [1][2] |
| Molecular Formula | C₉H₇ClN₂ | [1][2][3] |
| Molecular Weight | 178.62 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 136-142 °C | |
| XLogP3-AA | 2.4 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 28.7 Ų | [1][2] |
Synthesis and Characterization
Synthesis
The synthesis of imidazole derivatives can be achieved through various established methods. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis. For substituted imidazoles like this compound, derivatives of these starting materials are utilized. For instance, the synthesis of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole has been reported using 4-chlorobenzaldehyde as a precursor[4]. Another synthetic route for a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, involves the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine in a deep eutectic solvent[5].
Experimental Protocol: A General Synthetic Approach
While specific protocols for this compound are proprietary or found in specialized literature, a general procedure for a one-pot synthesis of triaryl-1H-imidazoles, which can be adapted, is as follows:
-
A mixture of a benzil derivative (as the dicarbonyl source), a substituted aldehyde (in this case, 4-chlorobenzaldehyde), and an ammonium salt (like ammonium acetate) is prepared.
-
A catalyst, such as Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles, can be added to the reaction mixture[6].
-
The mixture is then refluxed in a suitable solvent, such as ethanol.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
Characterization
The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure. For example, in the ¹H NMR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as multiplets in the range of δ = 7.22-7.57 ppm and a doublet at δ = 8.11 ppm, with a broad singlet for the N-H proton at δ = 12.81 ppm[6].
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic peaks for the imidazole ring and the C-Cl bond would be expected.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Applications and Research Interest
Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities[7]. They are known to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer properties[4][7].
Specifically, compounds containing the this compound scaffold have been investigated for various therapeutic applications:
-
Antifungal Agents : Derivatives such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate have shown potent antifungal activity, particularly against Candida albicans[8].
-
Anticancer Agents : The imidazole ring is a key component in many anticancer drugs, and derivatives of this compound have been explored for their potential in this area[7].
The versatility of the imidazole ring allows for the synthesis of a diverse library of compounds with varied biological activities, making this compound a valuable building block in drug discovery and development.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications : It is designated as Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritant 2, and STOT SE 3 (target organ: respiratory system).
-
Signal Word : Danger.
-
Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements : It is essential to use appropriate personal protective equipment (PPE), including a dust mask (type N95), eye shields, face shields, and gloves. Work should be conducted in a well-ventilated area.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with significant potential in various scientific fields, particularly in the development of new therapeutic agents. Its well-defined chemical properties, coupled with the versatile reactivity of the imidazole ring, make it an attractive scaffold for further research and development. This guide has provided a comprehensive overview of its core characteristics to aid researchers in their work with this important molecule.
References
- 1. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 35512-29-9 [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. longdom.org [longdom.org]
- 8. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent [pubmed.ncbi.nlm.nih.gov]
Substituted Imidazole Compounds: A Comprehensive Technical Guide for Drug Discovery and Development
This in-depth technical guide provides a comprehensive review of the literature on substituted imidazole compounds, tailored for researchers, scientists, and drug development professionals. This document delves into the core chemical principles, synthetic strategies, and diverse biological activities that establish substituted imidazoles as a privileged scaffold in modern medicinal chemistry. With full editorial control, this guide is structured to provide a narrative that is both scientifically rigorous and practically insightful, reflecting field-proven expertise.
The Imidazole Core: A Foundation of Versatility and Potency
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after scaffold in drug design.[1][3][4] The imidazole nucleus is present in essential biomolecules such as the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biocompatibility and importance in physiological processes.[5]
The electron-rich nature of the imidazole ring allows it to readily interact with a multitude of enzymes and receptors within biological systems.[1] Furthermore, the two nitrogen atoms can act as both hydrogen bond donors and acceptors, contributing to the high affinity and selectivity of imidazole-containing drugs for their targets.[3][6] This inherent versatility has led to the development of numerous imidazole-based clinical drugs for treating a wide spectrum of diseases.[1]
Synthetic Strategies for Substituted Imidazoles
The generation of diverse libraries of substituted imidazoles is crucial for exploring their full therapeutic potential. Several synthetic methodologies have been developed and refined to allow for the regiocontrolled synthesis of these valuable compounds.[7][8]
Classical Synthetic Approaches
Historically, the synthesis of imidazoles has relied on methods such as the Debus synthesis, which utilizes a dicarbonyl compound, an aldehyde, and ammonia.[9] While foundational, these methods often suffer from limitations in terms of yield and substrate scope.
Modern Synthetic Methodologies
Recent advancements in organic synthesis have provided more efficient and versatile routes to substituted imidazoles. These contemporary methods often focus on the strategic formation of key bonds within the imidazole ring.[7][8]
Key Modern Synthetic Strategies:
-
Multi-component Reactions: One-pot syntheses involving the reaction of multiple starting materials have become increasingly popular for their efficiency and atom economy. For instance, the three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate is a widely used method for preparing 2,4,5-trisubstituted imidazoles.[10]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the imidazole core. These reactions offer excellent functional group tolerance and allow for the late-stage diversification of imidazole scaffolds.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of imidazole derivatives.[9]
Below is a generalized workflow for the synthesis and characterization of substituted imidazole compounds.
Caption: A generalized workflow for the synthesis and characterization of substituted imidazole compounds.
Diverse Biological Activities of Substituted Imidazoles
The true power of the substituted imidazole scaffold lies in its ability to exhibit a remarkable range of pharmacological activities. This has led to its exploration in virtually every area of drug discovery.[2][11][12][13][14]
Anticancer Activity
Substituted imidazoles have emerged as a promising class of anticancer agents, acting through various mechanisms of action.[6] These include:
-
Kinase Inhibition: Many imidazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[6] Nilotinib, an imidazole-containing drug, is a prime example of a successful kinase inhibitor used in the treatment of chronic myeloid leukemia.[15]
-
DNA Intercalation: The planar aromatic structure of the imidazole ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription in cancer cells.[6]
-
Tubulin Polymerization Inhibition: Certain imidazole compounds can interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.[16]
The following diagram illustrates some of the key signaling pathways targeted by imidazole-based anticancer agents.
Caption: Mechanisms of action for imidazole-based anticancer agents.
Antimicrobial and Antifungal Activity
Imidazole derivatives have a long and successful history as antimicrobial and antifungal agents.[11] The azole antifungals, which include clotrimazole and miconazole, are a cornerstone of antifungal therapy. These compounds inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
The antibacterial activity of substituted imidazoles has also been extensively investigated.[11] Metronidazole, a nitroimidazole derivative, is a widely used antibiotic for the treatment of anaerobic bacterial and protozoal infections.[5]
Anti-inflammatory and Analgesic Activity
A significant number of substituted imidazole compounds have demonstrated potent anti-inflammatory and analgesic properties.[12][17] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[16]
Other Therapeutic Applications
The therapeutic potential of substituted imidazoles extends beyond the areas mentioned above. They have also been investigated for a wide range of other applications, including:
Structure-Activity Relationship (SAR) and Drug Design
The versatility of the imidazole scaffold allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the imidazole ring influence biological activity.
Key considerations in the design of substituted imidazole drugs:
-
Substitution Pattern: The position and nature of substituents on the imidazole ring can have a profound impact on activity. For example, substitution at the N-1 position can modulate the compound's physicochemical properties, while modifications at the C-2, C-4, and C-5 positions can influence target binding.
-
Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability are critical for drug efficacy. The imidazole ring itself contributes to improved water solubility.[3] Lipophilicity, as measured by the octanol/water partition coefficient, is a key determinant of a compound's absorption and distribution.[16]
-
Target-Specific Interactions: Rational drug design aims to create imidazole derivatives that interact specifically with the active site of the target enzyme or receptor. This involves leveraging the hydrogen bonding, hydrophobic, and electrostatic interactions that the imidazole core and its substituents can form.[16]
Future Perspectives and Conclusion
The field of substituted imidazole chemistry continues to be a vibrant and highly productive area of research. The ongoing development of novel synthetic methods will undoubtedly lead to the discovery of new imidazole derivatives with enhanced therapeutic profiles.[9] The combination of the imidazole scaffold with other pharmacologically active moieties holds great promise for the development of next-generation therapeutics with improved efficacy and reduced side effects.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. clinmedkaz.org [clinmedkaz.org]
- 12. scialert.net [scialert.net]
- 13. scispace.com [scispace.com]
- 14. imedpub.com [imedpub.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 4-(4-Chlorophenyl)-1H-imidazole: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the safety protocols and handling considerations for 4-(4-Chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions to offer a deeper understanding of the causality behind the recommended procedures, grounded in scientific principles and field-proven best practices.
Compound Profile and Hazard Identification
This compound is a solid, crystalline powder with a molecular weight of 178.62 g/mol .[1][2] Its structure, featuring a substituted imidazole ring, is a common motif in pharmacologically active molecules. However, this structural arrangement also imparts a specific toxicological profile that necessitates careful handling.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the primary hazards associated with this compound.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: Sigma-Aldrich[1]
The causality behind these classifications is rooted in the chemical reactivity of the imidazole moiety and the presence of the chlorophenyl group. While specific mechanistic studies on this compound are not extensively published, the toxicity of substituted imidazoles is generally understood to involve the disruption of fundamental cellular processes. Some studies on related imidazole compounds suggest that their cytotoxic effects may stem from the impairment of cellular redox balance and mitochondrial membrane potential.[3][4] The irritant properties are likely due to the compound's ability to interact with and disrupt the proteins and lipids of epithelial tissues in the skin and eyes.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
All work with this compound powder should be conducted in a properly functioning and certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment: The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Protects against airborne particles and accidental splashes that can cause serious eye damage.[1] |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[1] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. |
| Body | A fully buttoned laboratory coat. | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary for operations that could generate significant dust, such as weighing large quantities or during spill cleanup. | Ensures protection from inhaling fine particles that can cause respiratory tract irritation.[1] |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids, as these may lead to vigorous and potentially hazardous reactions.[6][7]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5][7]
-
Security: Due to its acute toxicity, it is advisable to store the compound in a locked cabinet or a secure, designated area.
Emergency Procedures: Preparedness and Response
Even with the most stringent precautions, accidental exposures or spills can occur. A well-defined emergency plan is crucial for a swift and effective response.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
Spill Response
The appropriate response to a spill depends on its size and location.
-
Small Spill (contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Carefully scoop or sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup. Do not attempt to clean up a large spill without proper training and equipment.
-
Chemical Stability and Disposal
Stability and Reactivity
This compound is generally stable under recommended storage conditions. However, it is important to be aware of its potential for hazardous reactions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride.[8]
Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific disposal procedures should be followed.
-
Waste Collection: Collect waste material in a dedicated, properly labeled, and sealed container for halogenated organic waste.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with non-halogenated solvents or other waste streams.[10]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[7]
Experimental Workflow and Logic Diagrams
To visually summarize the critical safety and handling workflows, the following diagrams have been created using Graphviz.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Logic diagram for emergency response to spills and exposures.
Conclusion
This compound is a valuable compound for scientific research, but its handling demands a high level of care and a deep understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. The principles of scientific integrity and a proactive safety culture are the cornerstones of successful and secure research endeavors.
References
- 1. This compound 97 35512-29-9 [sigmaaldrich.com]
- 2. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. ethz.ch [ethz.ch]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Methodological & Application
Application Notes and Protocols for Determining the In Vitro Antifungal Activity of 4-(4-Chlorophenyl)-1H-imidazole
Introduction: The Therapeutic Potential of Imidazole Derivatives
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted mechanism of action.[1][2] These compounds disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, metabolic disruption, and ultimately, fungal cell death.
The compound 4-(4-Chlorophenyl)-1H-imidazole belongs to this important class of antifungals. Its structural features, particularly the presence of a chlorophenyl group, are often associated with enhanced antifungal activity in related compounds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the in vitro antifungal activity of this compound and its derivatives. The protocols outlined herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.
Mechanism of Action: A Visualized Pathway
The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis. This pathway is a critical target for antifungal drug development due to its presence in fungi and absence in mammalian cells, offering a degree of selective toxicity.
Caption: Inhibition of ergosterol biosynthesis by this compound.
Quantitative Assessment of Antifungal Activity
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on closely related derivatives provide insights into its potential efficacy. The following table summarizes the reported antifungal activity of similar imidazole compounds against various fungal species. This data serves as a valuable reference for designing experimental concentration ranges for testing this compound.
| Fungal Species | Related Imidazole Derivative | Reported Activity | Reference |
| Candida albicans | Derivatives of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole | Good antifungal activity (68% to 75% inhibition) | [3] |
| Candida albicans | 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Effective against in vivo infections | [4] |
| Microsporum spp. | 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Antifungal activity observed | [4] |
| Saccharomyces cerevisiae | 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Antifungal activity observed | [4] |
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of reliable and comparable data, adherence to standardized protocols is paramount. The following sections detail the methodologies for determining the in vitro antifungal susceptibility of this compound.
Broth Microdilution Assay for Yeasts (Modified from CLSI M27)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a yeast pathogen.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in DMSO to a final concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to prepare a working solution.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the prepared inoculum to wells 1 through 11.
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader at 490 nm.
-
Caption: Workflow for the broth microdilution assay.
Disk Diffusion Assay (Based on CLSI M44)
This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for screening purposes.
Objective: To determine the susceptibility of a fungal isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Sterile swabs
-
Incubator (35°C)
-
Calipers or ruler
Protocol:
-
Disk Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Impregnate sterile blank paper disks with a known amount of the compound solution and allow them to dry completely under sterile conditions.
-
-
Inoculum Preparation and Plating:
-
Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of the Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared drug-impregnated disks onto the surface of the inoculated agar.
-
Ensure firm contact between the disk and the agar.
-
Incubate the plates in an inverted position at 35°C for 24-48 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the inhibition zone is proportional to the susceptibility of the organism to the compound.
-
Time-Kill Assay
This dynamic assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.
Objective: To assess the rate and extent of fungal killing by this compound at various concentrations.
Materials:
-
This compound
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Sterile saline for dilutions
-
Sabouraud Dextrose Agar plates
-
Colony counter
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension and adjust it to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
-
Assay Setup:
-
Prepare culture tubes containing RPMI 1640 medium with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a drug-free growth control tube.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration.
-
A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal activity. A <3-log10 reduction is considered fungistatic.
-
Caption: Workflow for the time-kill assay.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following quality control measures are essential:
-
Reference Strains: Always include well-characterized reference strains with known antifungal susceptibility profiles (e.g., ATCC or NCTC strains) in each assay.
-
Standard Antifungals: Run a standard antifungal agent (e.g., fluconazole, amphotericin B) in parallel as a positive control.
-
Reproducibility: Perform each experiment in triplicate on different days to assess the reproducibility of the results.
-
Purity of Compound: Verify the purity of the this compound compound using appropriate analytical techniques (e.g., HPLC, NMR).
-
Adherence to Standards: Strictly follow the guidelines provided by organizations like the CLSI to ensure consistency and comparability of data across different laboratories.
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of the antifungal activity of this compound. By employing these standardized methodologies, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of this and other novel imidazole derivatives. A thorough understanding of a compound's in vitro antifungal profile is a critical first step in the long and complex journey of antifungal drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Using 4-(4-Chlorophenyl)-1H-imidazole as a building block in organic synthesis.
An In-Depth Guide to Leveraging 4-(4-Chlorophenyl)-1H-imidazole in Modern Organic Synthesis
Introduction: The Strategic Value of this compound
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure is characterized by an imidazole core, a five-membered aromatic ring containing two nitrogen atoms, substituted with a 4-chlorophenyl group at the C4 position. This unique combination of a polar, hydrogen-bond donating/accepting imidazole ring and a lipophilic, synthetically versatile chlorophenyl moiety makes it a privileged scaffold.
The imidazole ring is a common feature in many biologically active molecules, acting as a bioisostere for other functional groups and participating in crucial binding interactions with enzymes and receptors.[1] The chlorine atom on the phenyl ring serves as both a metabolically stable substituent that can enhance binding affinity and a reactive handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
This guide provides detailed application notes and protocols for utilizing this compound as a foundational component in the synthesis of higher-order, functionalized molecules. We will explore key reaction classes, explain the causality behind methodological choices, and provide robust, step-by-step protocols for researchers in drug discovery and synthetic chemistry.
Section 1: N-Alkylation and N-Arylation – Functionalizing the Imidazole Core
The nucleophilic character of the imidazole ring's nitrogen atoms makes N-alkylation and N-arylation primary strategies for molecular elaboration. The reaction proceeds via the deprotonation of the N-H proton, followed by a nucleophilic attack on an electrophile. Due to the electronic influence of the 4-(4-chlorophenyl) substituent, the two nitrogen atoms (N-1 and N-3) are electronically distinct, which can lead to regioselectivity challenges. However, in the absence of a substituent at the C5 position, the two tautomers are equivalent, simplifying the outcome.
Causality of Experimental Design:
-
Choice of Base: The selection of a base is critical and depends on the reactivity of the alkylating agent and the desired reaction kinetics.
-
Strong Bases (e.g., Sodium Hydride, NaH): Used for complete and irreversible deprotonation of the imidazole N-H. This is ideal for less reactive alkylating agents (e.g., alkyl chlorides) or when rapid reaction rates are desired. The reaction is typically performed in polar aprotic solvents like DMF or THF to prevent quenching the base.[2]
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are milder, heterogeneous bases suitable for reactive alkylating agents like alkyl bromides and iodides. They are often used in polar solvents like acetonitrile (MeCN) or acetone, offering a simpler workup and avoiding the handling of pyrophoric NaH.[3]
-
-
Choice of Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials.
-
DMF/THF: Excellent for reactions involving strong bases like NaH, as they are polar and aprotic.
-
Acetonitrile (MeCN): A common choice for reactions with carbonate bases, promoting sufficient reactivity for many alkyl halides.[3]
-
Workflow for N-Alkylation of this compound
Caption: General workflow for the N-alkylation reaction.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is robust and generally applicable for a wide range of alkylating agents.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution may become a slurry.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc gradient) to obtain the pure N-alkylated product.
| Parameter | Condition A (Strong Base) | Condition B (Weak Base) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Equivalents of Base | 1.1 - 1.5 eq | 2.0 - 3.0 eq |
| Solvent | Anhydrous DMF or THF | Anhydrous Acetonitrile or Acetone |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (60-80 °C) |
| Typical Substrates | Alkyl chlorides, tosylates, less reactive halides | Alkyl iodides, bromides, benzyl halides |
| Pros | High reactivity, broad scope | Milder, safer, easier workup |
| Cons | Requires inert atmosphere, pyrophoric reagent | Slower, may require heat, less effective for unreactive electrophiles |
Section 2: Suzuki-Miyaura Cross-Coupling – Building Biaryl Systems
The chloro-substituent on the phenyl ring of this compound is a powerful handle for carbon-carbon bond formation. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is an exceptionally effective method for creating biaryl or aryl-vinyl structures.[4][5]
Mechanistic Considerations:
The catalytic cycle is the cornerstone of understanding and optimizing the Suzuki coupling.[5][6] It involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the imidazole substrate. This is often the rate-limiting step for aryl chlorides, requiring electron-rich, bulky phosphine ligands to facilitate the reaction.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of an N-Protected Imidazole
This protocol outlines a typical procedure for coupling an arylboronic acid with an N-protected this compound derivative. N-protection is often advisable to prevent potential side reactions or catalyst inhibition by the imidazole nitrogen. A simple methyl or benzyl group from Protocol 1 would suffice.
Materials:
-
1-Alkyl-4-(4-chlorophenyl)-1H-imidazole (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a Schlenk tube or pressure vessel, combine the 1-alkyl-4-(4-chlorophenyl)-1H-imidazole (1.0 eq), arylboronic acid (1.5 eq), and the base (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the SPhos ligand in a small amount of the reaction solvent.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the main reaction vessel.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the pre-mixed catalyst solution to the reaction mixture.
-
Heating: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired biaryl product.
Section 3: Applications in Medicinal Chemistry
Derivatives of this compound are prevalent in drug discovery, exhibiting a wide range of biological activities. The core structure serves as a rigid scaffold to orient pharmacophoric features in three-dimensional space, leading to potent and selective interactions with biological targets.
-
Antifungal Agents: Many imidazole-based compounds function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi. The 4-(4-chlorophenyl)imidazole moiety is a key component in several potent antifungal agents.[7][8]
-
Anti-inflammatory Agents: The imidazole ring is found in compounds designed as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation.[9][10]
-
Anticancer Agents: The scaffold has been incorporated into molecules targeting various pathways involved in cancer cell proliferation and migration.[1]
The synthetic routes described in this guide provide direct access to novel analogues for structure-activity relationship (SAR) studies in these therapeutic areas.
Safety Information
-
This compound: Classified as acutely toxic if swallowed and can cause serious eye damage and skin/respiratory irritation.
-
Reagents: Handle all reagents, especially strong bases (NaH), palladium catalysts, and organic solvents, in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11]
References
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Quantitative Analysis of 4-(4-Chlorophenyl)-1H-imidazole
Introduction: The Significance of Quantifying 4-(4-Chlorophenyl)-1H-imidazole
This compound is a substituted imidazole derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and biologically active compounds.[1] The precise and accurate quantification of this compound is paramount in drug development and manufacturing. It ensures the purity of starting materials, the consistency of synthetic processes, and the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the robust quantification of this compound.
These application notes are grounded in established analytical principles for imidazole derivatives and are designed to serve as a detailed framework for method development and validation in a laboratory setting.[2] The protocols herein adhere to the principles of scientific integrity and are aligned with the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4]
Core Analytical Strategies: A Multi-faceted Approach
The choice of an analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the desired throughput. The most prominent and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[5] When equipped with a UV detector, HPLC-UV offers a robust and cost-effective solution for routine analysis and purity assessments. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the preferred approach.[6]
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its volatility and thermal stability, making it amenable to GC analysis.[7][8] GC coupled with a mass spectrometer (GC-MS) provides high resolution and sensitivity for the detection of imidazole-like compounds.[7]
This guide will focus on providing detailed protocols for the two most common and powerful chromatographic techniques: HPLC with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the determination of this compound. This method is particularly suitable for assessing the purity of the bulk compound and for its quantification in pharmaceutical formulations.
Experimental Workflow for HPLC-UV Analysis
Caption: A generalized workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
1. Instrumentation and Materials:
-
HPLC system equipped with a pump (isocratic or gradient), autosampler, column compartment, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.[9]
-
Purified water (e.g., Milli-Q).
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
This compound reference standard.[10]
2. Preparation of Solutions:
-
Mobile Phase: A typical starting point for method development would be a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) in a ratio of 40:60 (v/v).[9][11] The optimal mobile phase composition should be determined during method development.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).[11]
3. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent, initially trying the mobile phase. Sonication may be used to aid dissolution.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 40:60 v/v) | A common reversed-phase mobile phase offering good peak shape.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[5] |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC.[5] |
| Column Temperature | 25-30 °C | Maintains consistent retention times. |
| Detection Wavelength | Determined by UV scan (e.g., ~220-300 nm) | The wavelength of maximum absorbance (λmax) provides the best sensitivity.[9][11] |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.[2]
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is generally desirable.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[5]
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of trace levels of this compound, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[6]
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the quantification of this compound by LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents.[5]
-
Nitrogen evaporator.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
2. Preparation of Solutions:
-
LC Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.[12]
-
Standard and Sample Preparation: Prepare stock and working standard solutions as described for the HPLC-UV method. For complex matrices, sample preparation is critical and may involve protein precipitation, LLE, or SPE.[13][14] A common approach is SPE, which involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.[15]
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Suitable for fast and efficient separations in LC-MS. |
| Mobile Phase | Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) | Provides good separation and is compatible with MS.[12] |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Imidazoles are basic and readily protonated. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-product ion transitions.[5] |
4. MRM Transition Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for the selected precursor-product ion transitions to maximize the signal intensity.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[2]
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the analyte in the samples is then calculated from this curve.
Method Validation: Ensuring Trustworthiness and Reliability
Any analytical method intended for use in a regulated environment must be validated to demonstrate that it is fit for its intended purpose.[3][16] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[4][17]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[16] | No interference from blank matrix or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[3] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[16] | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value.[16] | Recovery of 98-102% for drug substance; 95-105% for drug product. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters are varied. |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical needs, with HPLC-UV being a workhorse for routine analysis and LC-MS/MS offering superior sensitivity for trace-level quantification. Adherence to the principles of method validation outlined by the ICH is crucial to ensure the integrity and trustworthiness of the generated data, which is a cornerstone of drug development and quality control.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. [Gas chromatographic analysis of some compounds with imidazoline structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(4-クロロフェニル)-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. database.ich.org [database.ich.org]
Unlocking the Therapeutic Potential of 4-(4-Chlorophenyl)-1H-imidazole: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential therapeutic applications of 4-(4-chlorophenyl)-1H-imidazole, a versatile heterocyclic compound. Drawing upon the rich pharmacological landscape of imidazole derivatives, this document outlines detailed protocols for investigating its anticancer, anti-inflammatory, and antimicrobial properties. As a Senior Application Scientist, this guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental designs, ensuring a robust and well-validated approach to preclinical research.
Introduction: The Prominence of the Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design.[1][2] Imidazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a wide array of approved drugs for various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3] The compound this compound, with its specific substitution pattern, presents an intriguing candidate for further pharmacological investigation.
Part 1: Synthesis and Characterization
A reliable and scalable synthesis of this compound is the foundational step for any subsequent biological evaluation. While various methods for imidazole synthesis exist, a common and effective approach involves the condensation of an α-haloketone with an amidine.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2,4-disubstituted imidazoles.[4]
Materials:
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one
-
Formamidine acetate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) and formamidine acetate (1.2 equivalents) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Anticancer Applications
The imidazole scaffold is a common feature in many anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics and the inhibition of key signaling pathways.[5][6] The following protocols are designed to evaluate the anticancer potential of this compound.
Application Note: Investigating Cytotoxicity and Mechanistic Action
The initial assessment of a potential anticancer compound involves determining its cytotoxic effects on various cancer cell lines. A positive cytotoxicity profile warrants further investigation into the compound's mechanism of action. For imidazole derivatives, a plausible mechanism is the inhibition of tubulin polymerization, a critical process for cell division.[6]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of this compound.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[3][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 [breast], PPC-1 [prostate], U-87 [glioblastoma])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 3: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of the compound on the assembly of purified tubulin into microtubules.[1][10][11][12][13]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer
-
Nocodazole (inhibitor control)
-
Paclitaxel (enhancer control)
-
96-well, black, flat-bottom plate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare 10x stock solutions of this compound and control compounds in General Tubulin Buffer.
-
On ice, prepare the tubulin reaction mix according to the kit manufacturer's instructions.
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed reader and measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of the compound in a living organism.[14][15][16][17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., HCT-116)
-
Matrigel®
-
Sterile PBS
-
Anesthetic
-
Dosing vehicle
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Data Presentation for Anticancer Studies
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 | This compound | Value |
| PPC-1 | This compound | Value |
| U-87 | This compound | Value |
| HCT-116 | This compound | Value |
Part 3: Anti-inflammatory Applications
Imidazole-containing compounds have been reported to possess significant anti-inflammatory activity.[7][10][12][19] The following protocols are designed to assess the anti-inflammatory potential of this compound.
Application Note: Targeting Inflammatory Mediators
A key event in inflammation is the production of pro-inflammatory mediators such as nitric oxide (NO) by macrophages. Therefore, a primary in vitro screen for anti-inflammatory activity is to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages. Promising in vitro results can then be validated in an in vivo model of acute inflammation.
Logical Flow of Anti-inflammatory Investigation
Caption: Logical flow for investigating the anti-inflammatory properties.
Protocol 5: In Vitro Nitric Oxide Inhibition Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[20][21][22][23][24]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Protocol 6: In Vivo Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[6][25][26][27][28]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Pletismometer or digital calipers
-
Dosing vehicle
-
Indomethacin (positive control)
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer this compound, the vehicle, or indomethacin orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[25][26]
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Data Presentation for Anti-inflammatory Studies
| Treatment | Concentration (µM) | % Inhibition of NO Production |
| This compound | 1 | Value |
| 10 | Value | |
| 50 | Value |
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| This compound | Dose 1 | Value |
| Dose 2 | Value | |
| Indomethacin | 10 | Value |
Part 4: Antimicrobial Applications
Imidazole-based compounds, such as the azole antifungals, are well-established antimicrobial agents. The following protocols are designed to determine the antibacterial and antifungal activity of this compound.
Application Note: Determining Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Protocol 7: Minimum Inhibitory Concentration (MIC) - Antifungal
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][29][30][31]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sabouraud Dextrose Agar (for yeast) or Potato Dextrose Agar (for molds)
-
Sterile saline
-
0.5 McFarland standard
-
96-well microtiter plates
-
Fluconazole or Voriconazole (control)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium.
-
Prepare a fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration (0.5-2.5 x 10³ CFU/mL for yeast; 0.4-5 x 10⁴ CFU/mL for molds).
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (yeast) or 48-72 hours (molds).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 8: Minimum Inhibitory Concentration (MIC) - Antibacterial
This protocol is also based on CLSI guidelines.[2][32][33][34][35][36]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Tryptic Soy Agar
-
Sterile saline
-
0.5 McFarland standard
-
96-well microtiter plates
-
Vancomycin or Ciprofloxacin (control)
Procedure:
-
Follow the same serial dilution procedure as described in the antifungal MIC protocol, but use MHB as the medium.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well with the bacterial suspension. Include growth and sterility controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation for Antimicrobial Studies
| Microorganism | Strain ID | MIC (µg/mL) of this compound |
| Candida albicans | ATCC 90028 | Value |
| Aspergillus fumigatus | ATCC 204305 | Value |
| Staphylococcus aureus | ATCC 29213 | Value |
| Escherichia coli | ATCC 25922 | Value |
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. maxanim.com [maxanim.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance [mdpi.com]
- 32. files.core.ac.uk [files.core.ac.uk]
- 33. protocols.io [protocols.io]
- 34. benchchem.com [benchchem.com]
- 35. emerypharma.com [emerypharma.com]
- 36. bio.libretexts.org [bio.libretexts.org]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4-(4-Chlorophenyl)-1H-imidazole in Cellular Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Imidazole Scaffold
The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1] Its electron-rich nature facilitates binding to key enzymes and receptors, making it a cornerstone for the development of novel therapeutics.[1] Within this class, 4-(4-Chlorophenyl)-1H-imidazole has emerged as a compound of interest for its potential applications in oncology. This document provides a comprehensive guide for researchers exploring the anti-cancer properties of this compound, detailing its proposed mechanism of action and providing robust protocols for its investigation in cancer cell lines.
Derivatives of the this compound core have demonstrated cytotoxic effects against a range of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87).[1] The presence of the chlorophenyl group is often associated with enhanced biological activity in related imidazole series.[2] While the precise molecular mechanisms are an active area of investigation, a recurring theme in the literature points towards the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
Proposed Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stimuli, including stress and inflammatory cytokines, to regulate cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including cancer. Several imidazole-based compounds have been identified as potent inhibitors of p38 MAPK.[3][5][6] Based on this precedent, a primary hypothesis for the anti-cancer activity of this compound is its inhibitory effect on the p38 MAPK pathway.
In this proposed mechanism, this compound acts as an ATP-competitive inhibitor of p38 MAPK. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby attenuating the pro-proliferative and pro-survival signals that are often hijacked by cancer cells. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound via inhibition of the p38 MAPK pathway.
Quantitative Data Summary: Cytotoxicity of Related Imidazole Derivatives
The following table summarizes the cytotoxic activity of various imidazole derivatives, including those with a 4-chlorophenyl substitution, against different cancer cell lines as reported in the literature. This data provides a baseline for expected potency and aids in the selection of appropriate concentration ranges for initial experiments.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Compound 14 ¹ | PPC-1 (Prostate) | Cell Viability | 4.1 ± 1.0 | [1] |
| Compound 14 ¹ | U-87 (Glioblastoma) | Cell Viability | 3.1 ± 0.1 | [1] |
| Compound 16 ² | MDA-MB-231 (Breast) | Cell Viability | ~50% inhibition at 100 µM | [1] |
| Ag(I) Complex 1 ³ | OVCAR-3 (Ovarian) | Cell Viability | ~10 | [7] |
| Ag(I) Complex 1 ³ | MB157 (Breast) | Cell Viability | ~10 | [7] |
¹1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one ²Related oxoimidazole with a 4-chlorophenyl substituent ³Ag(I) N-heterocyclic carbene complex derived from 4,5-dichloro-1H-imidazole
Experimental Protocols
The following protocols are designed to systematically evaluate the anti-cancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PPC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of p38 MAPK Pathway Activation
This protocol assesses whether this compound inhibits the phosphorylation of p38 MAPK.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC50 concentration of this compound (determined from Protocol 1) for various time points (e.g., 0, 1, 6, 24 hours). A positive control for pathway activation (e.g., anisomycin or UV radiation) should be included.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 levels to total p38 and the loading control. A decrease in the phospho-p38/total p38 ratio in compound-treated cells compared to the control indicates pathway inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of this compound for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases). An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for investigating the anti-cancer properties of this compound. The initial focus on the p38 MAPK pathway is a logical starting point based on existing literature for related imidazole compounds.[3][6][8] However, it is important to recognize that this compound may have multiple mechanisms of action. Further studies could explore its effects on other signaling pathways (e.g., EGFR, tubulin polymerization)[9][10], its potential to induce apoptosis, and its efficacy in more complex models such as 3D spheroids or in vivo xenografts. The versatility of the imidazole scaffold suggests that this compound and its derivatives are promising candidates for further development in oncology.[1][9]
References
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(4-Chlorophenyl)-1H-imidazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 4-(4-Chlorophenyl)-1H-imidazole in Bioinorganic Chemistry
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in biologically active molecules and its ability to form stable complexes with a variety of metal ions. The coordination of imidazole derivatives to metal centers can significantly enhance their therapeutic properties, including antimicrobial and anticancer activities. This has led to a surge in research focused on the synthesis and biological evaluation of metal-based imidazole complexes. Among these, this compound is a ligand of growing interest. The presence of the chlorophenyl group can modulate the electronic properties and lipophilicity of the resulting metal complexes, potentially leading to enhanced biological efficacy and selectivity.
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of coordination compounds featuring this compound as a primary ligand. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their drug discovery and development endeavors.
Part 1: Synthesis of the Ligand and its Metal Complexes
The journey into the coordination chemistry of this compound begins with the synthesis of the ligand itself, followed by its complexation with various metal ions.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved via a modification of the Debus-Radziszewski imidazole synthesis.[1] This versatile multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of the title ligand, glyoxal, 4-chlorobenzaldehyde, and ammonia are the key reactants.
Materials:
-
4-Chlorobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (25-30% solution)
-
Ethanol
-
Glacial acetic acid (optional, as a catalyst)
-
Diatomaceous earth (optional, for filtration)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add glyoxal (1 equivalent of a 40% aqueous solution) and an excess of ammonium hydroxide (at least 3 equivalents).
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization:
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
The following is a general procedure for the synthesis of transition metal(II) complexes with this compound. This protocol can be adapted for various metal salts (e.g., chlorides, nitrates, acetates) of copper(II), cobalt(II), nickel(II), and zinc(II).
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the ligand (2 equivalents) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask with gentle heating and stirring.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate is often observed upon mixing.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.[2]
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
Characterization of the Metal Complexes:
Thorough characterization is crucial to confirm the formation of the desired coordination compound and to elucidate its structure.
-
Elemental Analysis (C, H, N): To determine the empirical formula and the ligand-to-metal ratio.
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a suitable solvent (e.g., DMF or DMSO).[3]
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the C=N stretching vibration of the imidazole ring is typically observed upon coordination.
-
UV-Vis Spectroscopy: To study the electronic transitions and to provide information about the geometry of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in deducing the geometry (e.g., octahedral, tetrahedral, or square planar) for paramagnetic metal ions like Cu(II), Co(II), and Ni(II).[3]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex in the solid state.[4]
Part 2: Applications in Drug Development
Metal complexes of imidazole derivatives have shown significant promise as antimicrobial and anticancer agents. The chelation of the imidazole ligand to a metal ion can enhance its biological activity through various mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS).
Application Note 1: Antimicrobial Activity
Coordination compounds of this compound are potential candidates for the development of new antimicrobial agents. The following protocol describes a standard method for evaluating the in vitro antibacterial activity of these complexes.
Protocol 3: In Vitro Antibacterial Screening by Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against various bacterial strains.
Materials:
-
Synthesized metal complexes and the free ligand
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (ligand and metal complexes) and the standard antibiotic in DMSO (e.g., at a concentration of 1 mg/mL).
-
Preparation of Bacterial Inoculum: Grow the bacterial strains in MHB overnight at 37 °C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to obtain a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the stock solutions of the test compounds and the positive control with MHB to obtain a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria and the standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the microplate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Application Note 2: Anticancer Activity
The cytotoxic potential of this compound metal complexes against cancer cell lines can be evaluated using the MTT assay. This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol 4: In Vitro Cytotoxicity Evaluation by MTT Assay
Materials:
-
Synthesized metal complexes and the free ligand
-
Cancer cell line (e.g., MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer))
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Standard anticancer drug (e.g., Cisplatin) as a positive control
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations and incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of the characterization and biological assays.
Table 1: Physicochemical and Spectroscopic Data of a Hypothetical Cu(II) Complex
| Parameter | Value |
| Formula | [Cu(C₉H₇ClN₂)₂Cl₂] |
| Molecular Weight | 528.88 g/mol |
| Color | Green |
| Molar Cond. (Ω⁻¹cm²mol⁻¹) | 15.2 (in DMF) |
| Magnetic Moment (μeff, B.M.) | 1.85 |
| FT-IR (cm⁻¹) ν(C=N) | Ligand: 1580, Complex: 1565 |
| UV-Vis λmax (nm) | 650 (d-d transition) |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of a Hypothetical Cu(II) Complex
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Ligand | >256 | >256 | >256 | >256 |
| [Cu(L)₂Cl₂] | 32 | 64 | 64 | 128 |
| Ciprofloxacin | 4 | 2 | 8 | 8 |
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of a Hypothetical Cu(II) Complex
| Compound | MCF-7 | HeLa | HepG2 | HEK293 |
| Ligand | >100 | >100 | >100 | >100 |
| [Cu(L)₂Cl₂] | 15.5 | 20.1 | 18.3 | 85.2 |
| Cisplatin | 8.2 | 10.5 | 9.8 | 25.6 |
Part 4: Visualizing Concepts and Workflows
Graphical representations can greatly aid in understanding the complex concepts and experimental procedures involved.
Caption: Coordination of this compound to a metal center.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of bis(1-methyl-1H-imidazole-κN3)(5,10,15,20-tetraphenylporphyrinato-κ4N)iron(II) toluene trisolvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 4-(4-Chlorophenyl)-1H-imidazole
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(4-Chlorophenyl)-1H-imidazole. The method is designed for use in research, quality control, and drug development settings. The protocol herein provides a comprehensive guide to chromatographic conditions, sample preparation, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind the selection of each parameter is explained to provide a deeper understanding of the method's development.
Introduction
This compound is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable and accurate analytical method for its quantification is paramount for ensuring product quality and stability. This document outlines a stability-indicating HPLC method, which is crucial for distinguishing the intact analyte from any potential degradation products that may form under various stress conditions.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | Sigma-Aldrich[1] |
| Molecular Weight | 178.62 g/mol | Sigma-Aldrich, PubChem[1][2] |
| Melting Point | 136-142 °C | Sigma-Aldrich[1] |
| XLogP3-AA | 2.4 | PubChem[2] |
| Form | Solid | Sigma-Aldrich[1] |
The moderate polarity, indicated by the XLogP3-AA value, and the presence of aromatic chromophores (chlorophenyl and imidazole rings) make RP-HPLC with UV detection an ideal analytical technique.
Proposed HPLC Method
Rationale for Method Development
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.02 M Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
Sample Preparation
For drug substance analysis, accurately weigh a sample of the material, dissolve it in the diluent, and dilute to a final concentration within the linear range of the method. For drug product analysis, the sample preparation will depend on the formulation. It may involve extraction, filtration, and dilution steps to ensure the final concentration is within the method's linear range and free from interfering excipients.
Method Validation Protocol
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]
System Suitability
Before each validation run, and throughout the analysis, system suitability must be established. This is done by injecting the working standard solution multiple times (n=5).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity (Stability-Indicating)
To demonstrate the method's stability-indicating nature, forced degradation studies should be performed. The bulk drug substance should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The stressed samples should be analyzed, and the chromatograms evaluated for the separation of the main peak from any degradation products. Peak purity should be assessed using a PDA detector. The method is considered specific if the main peak is spectrally pure and well-resolved from any degradant peaks.
Linearity
The linearity of the method should be evaluated by analyzing a series of at least five concentrations of the reference standard over the expected working range (e.g., 1-100 µg/mL). A calibration curve should be constructed by plotting the peak area versus the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference material. The study should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicates at each level.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, using two different instruments.
| Parameter | Acceptance Criteria |
| RSD of Peak Areas | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| LOD (S/N) | Approximately 3:1 |
| LOQ (S/N) | Approximately 10:1 |
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2%)
The system suitability parameters should still be met under these varied conditions.
Workflow Diagrams
References
Mass spectrometry analysis of 4-(4-Chlorophenyl)-1H-imidazole.
An Application Note and Protocol for the Mass Spectrometric Analysis of 4-(4-Chlorophenyl)-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound using modern mass spectrometry techniques. Recognizing the importance of this compound as a synthetic intermediate in pharmaceutical and materials science, this document outlines detailed, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrument parameter optimization, to ensure robust and reproducible results. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish reliable analytical methods for imidazole-containing small molecules.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in various bioactive molecules. Accurate and sensitive detection and quantification are therefore critical for reaction monitoring, purity assessment, metabolite identification, and pharmacokinetic studies. Mass spectrometry, coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for this purpose. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) as the inlet is dictated by the analyte's physicochemical properties and the analytical objective.[1][2] This guide will detail both approaches, providing the user with the flexibility to select the optimal workflow.
Foundational Strategy: Method Selection
The analytical strategy hinges on the properties of this compound. Key considerations include its polarity, conferred by the imidazole ring, and its thermal stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for non-volatile and polar compounds.[2] Given the imidazole moiety, the analyte is well-suited for analysis in a liquid phase. Electrospray Ionization (ESI) is the ideal ionization technique, as it is a 'soft' method that typically preserves the molecular ion, which is crucial for identification and quantification.[3] ESI is particularly effective for molecules that can be readily ionized in solution, a characteristic of the basic nitrogen atoms in the imidazole ring.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for volatile and thermally stable compounds.[2][5] While the core structure of this compound is relatively stable, the free N-H group on the imidazole ring can lead to poor peak shape and thermal degradation in the hot GC inlet. Therefore, a chemical derivatization step, such as silylation, is often required to block the active proton, thereby increasing volatility and thermal stability.[6][7] The standard ionization method for GC-MS is Electron Ionization (EI), a high-energy technique that induces extensive fragmentation, providing a detailed fingerprint for structural confirmation.[8]
The Critical First Step: Sample Preparation
The quality of mass spectrometry data is directly dependent on the cleanliness of the sample introduced into the instrument.[9] Proper sample preparation is essential to remove interfering matrix components, enhance sensitivity, and ensure the reproducibility of results.[2][10]
General Protocol: Preparation of Calibration Standards
-
Stock Solution: Accurately weigh ~5 mg of this compound standard and dissolve it in 5 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (for LC-MS) or the derivatization solvent (for GC-MS) to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Storage: Store all solutions at 4°C in amber vials to prevent degradation.
Extraction from Complex Matrices (e.g., Plasma)
For analyzing the compound in biological fluids, an extraction step is mandatory to remove proteins and other interferences.
-
Protein Precipitation (PPT): A simple and effective "dilute-and-shoot" alternative.[10]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
Solid-Phase Extraction (SPE): Offers superior cleanup and the ability to concentrate the analyte.[9]
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-treated with 500 µL of 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
Primary Workflow: LC-MS/MS Analysis
This method is recommended for high-sensitivity quantification in complex matrices due to its specificity and minimal sample preparation requirements.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Protocol
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic imidazole nitrogen is readily protonated to form [M+H]⁺ ions.[4] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion formation. |
| Source Temp. | 150 °C | Assists in desolvation of droplets. |
| Desolvation Temp. | 400 °C | Ensures complete evaporation of solvent from the ions entering the mass analyzer. |
| Gas Flow | ~600 L/Hr (Desolvation) | Aids in the desolvation process. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantitative assays. |
Expected Ions and Fragmentation
The protonated molecule [M+H]⁺ of this compound (C₉H₇ClN₂) has an expected monoisotopic mass of m/z 179.03 (³⁵Cl) and 181.03 (³⁷Cl) . The characteristic ~3:1 isotopic pattern for chlorine is a key diagnostic feature.
For quantitative analysis using MRM, a precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
Table 3: Key MRM Transitions for Quantification and Confirmation
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| Quantitative | 179.03 | 152.02 | HCN (Hydrogen Cyanide) |
| Confirmatory | 179.03 | 116.03 | C₃H₃N₂ (Imidazole fragment) |
| Isotope Check | 181.03 | 154.02 | HCN (Hydrogen Cyanide) |
Alternative Workflow: GC-MS Analysis
This method is suitable for structural confirmation, especially when reference standards are unavailable, as EI fragmentation patterns are highly reproducible and library-searchable.
Mandatory Derivatization Protocol (Silylation)
-
Evaporate 100 µL of the sample extract to complete dryness under nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. The resulting derivative is N-TMS-4-(4-Chlorophenyl)-1H-imidazole.
Detailed GC-MS Protocol
Instrumentation: A Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
Table 4: Optimized Gas Chromatography-Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min | A temperature program to separate the analyte from solvent and byproducts. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[8] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Acquisition Mode | Full Scan (m/z 50-350) | Acquires the complete mass spectrum for structural elucidation. |
Fragmentation Pathway Analysis
Understanding the fragmentation is key to confident structural identification.
Proposed ESI-MS/MS Fragmentation of [M+H]⁺
The collision-induced dissociation (CID) of the protonated molecule (m/z 179) primarily involves cleavages around the imidazole ring.
Caption: Proposed ESI fragmentation pathway for this compound.
Key Fragments in EI-MS (of N-TMS derivative)
The EI spectrum will be more complex. The molecular ion of the N-TMS derivative (C₁₂H₁₅ClN₂Si) is expected at m/z 250.08 . Key fragments include:
-
M-15 (m/z 235): Loss of a methyl group from the TMS moiety, a very common fragmentation for silylated compounds.
-
Chlorophenyl-containing fragments: Ions corresponding to the chlorophenyl ring and parts of the imidazole structure.
-
TMS-containing fragments: Ions such as m/z 73 [Si(CH₃)₃]⁺.
Conclusion
This application note provides two robust and reliable workflows for the mass spectrometric analysis of this compound. The LC-MS/MS method offers superior sensitivity and is ideal for quantitative analysis in complex matrices with minimal sample preparation. The GC-MS method, while requiring derivatization, provides rich, reproducible fragmentation patterns under EI, which are invaluable for unequivocal structural confirmation. The choice of method should be guided by the specific analytical goals, available instrumentation, and the nature of the sample matrix.
References
- 1. tecan.com [tecan.com]
- 2. organomation.com [organomation.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray ionization efficiency scale of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. biocompare.com [biocompare.com]
- 10. clinicalpub.com [clinicalpub.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Exploring 4-(4-Chlorophenyl)-1H-imidazole as an Anti-inflammatory Agent: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory potential of 4-(4-Chlorophenyl)-1H-imidazole. This document outlines the scientific rationale, key signaling pathways, and detailed protocols for in vitro and in vivo evaluation.
Introduction: The Therapeutic Promise of Imidazole Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] The structural features of the imidazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.[1] Specifically, derivatives of this compound have shown promise as anti-inflammatory agents, suggesting their potential to modulate key inflammatory pathways.[3][4]
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[5] While it is a protective mechanism, chronic or dysregulated inflammation contributes to a variety of diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory response, controlling the production of pro-inflammatory mediators like cytokines and prostaglandins.[6][7][8][9][10][11] Many anti-inflammatory drugs exert their effects by targeting these pathways.[12][11] This guide will explore methodologies to assess the ability of this compound to modulate these critical inflammatory cascades.
Section 1: Understanding the Inflammatory Landscape
A thorough investigation of a potential anti-inflammatory agent requires a solid understanding of the underlying molecular mechanisms of inflammation. The NF-κB and MAPK signaling pathways are pivotal in this process.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB pathway is a primary orchestrator of the inflammatory response.[6][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as TNF-α and IL-1β, the IκB kinase (IKK) complex is activated.[8][13][14][15] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[13][15] This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a multitude of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6][8]
DOT Script for NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway activation.
The MAPK Signaling Pathway: A Parallel Inflammatory Cascade
The MAPK signaling pathways are another crucial set of cascades involved in the inflammatory response.[7][9][16] These pathways are activated by a wide range of extracellular stimuli, including inflammatory cytokines and cellular stress.[16] In mammals, the three major MAPK families implicated in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7][9] Activation of these kinases through a phosphorylation cascade ultimately leads to the activation of various transcription factors, such as AP-1, which, like NF-κB, drive the expression of pro-inflammatory genes.[10]
DOT Script for MAPK Signaling Pathway
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 10. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. purformhealth.com [purformhealth.com]
- 16. synapse.koreamed.org [synapse.koreamed.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1H-imidazole
Welcome to the technical support guide for the synthesis of 4-(4-chlorophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure.
Introduction
The synthesis of this compound is a common objective in medicinal chemistry due to the prevalence of the imidazole scaffold in pharmacologically active molecules.[1][2] The most frequently employed method is a variation of the Debus-Radziszewski imidazole synthesis, a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][4] While conceptually straightforward, achieving high yields and purity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the Debus-Radziszewski synthesis can often be attributed to several factors. Here is a systematic approach to diagnosing and resolving the issue:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote the formation of byproducts. It is crucial to find the optimal temperature for your specific solvent and reactant concentrations.
-
Incorrect Stoichiometry: The molar ratio of your reactants is key. An excess of ammonium acetate is typically used to drive the reaction forward. A common starting point is a 1:1:3 molar ratio of 4-chlorobenzaldehyde, a 1,2-dicarbonyl compound (like benzil), and ammonium acetate.
-
Inefficient Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the aldehyde) is a good indicator of reaction completion.[3] Extending the reaction time unnecessarily can lead to byproduct formation.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While glacial acetic acid is traditionally used, other solvents like ethanol or even greener options like deep eutectic solvents have been employed.[5]
Question 2: My reaction mixture has turned dark brown or black. What does this indicate, and can I still isolate my product?
Answer: A dark coloration in the reaction mixture often suggests the formation of polymeric or degradation byproducts. This can be caused by:
-
Excessive Heat: Overheating the reaction can lead to the decomposition of reactants or intermediates.
-
Presence of Impurities: Impurities in the starting materials, particularly the aldehyde, can catalyze side reactions. Ensure the purity of your 4-chlorobenzaldehyde before starting the reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after completion can result in the formation of complex, colored byproducts.
Solution: Even if the reaction mixture is dark, it is often possible to isolate the desired product. After the reaction is complete, allow the mixture to cool. The product may precipitate out. If not, carefully pour the mixture into ice-cold water to induce precipitation. The crude product can then be collected by filtration and purified. Extensive purification, such as column chromatography followed by recrystallization, may be necessary to remove the colored impurities.
Question 3: I am having difficulty purifying my product. What are some effective purification strategies?
Answer: Purifying this compound can be challenging due to the presence of structurally similar byproducts. Here are some recommended purification techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure product. A common solvent system for recrystallization is ethanol or an ethanol/water mixture. The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative. A typical eluent system is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present.
-
Acid-Base Extraction: Since imidazole is a basic compound, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid solution (e.g., 1M HCl). The imidazole will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities, and then the pH is adjusted back to basic to precipitate the pure imidazole.
Question 4: I am observing an unexpected peak in my 1H NMR spectrum. What are the likely byproducts of this reaction?
Answer: The Debus-Radziszewski synthesis can produce several byproducts. A common side reaction is the self-condensation of the aldehyde, which can lead to various aldol-type products. Additionally, incomplete reaction can leave unreacted starting materials. A thorough analysis of the 1H and 13C NMR spectra is crucial for identifying these impurities. For reference, the 13C NMR spectrum of this compound shows characteristic peaks for the imidazole ring carbons.[6] Comparing your spectra to known data can help in identifying the product and any impurities.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Debus-Radziszewski synthesis of this compound?
A1: The reaction proceeds through the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (4-chlorobenzaldehyde), and two equivalents of ammonia (from ammonium acetate). The mechanism is thought to involve the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde.[4]
Q2: Are there alternative, higher-yielding synthetic routes to this compound?
A2: Yes, several alternative methods exist. One notable example is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4(5)-bromo-1H-imidazole with 4-chlorophenylboronic acid in the presence of a palladium catalyst.[9] This method can offer high selectivity and good yields, especially when the Debus-Radziszewski synthesis proves problematic. Other modern approaches include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[2][10][11]
Q3: What are the typical reaction conditions for the Debus-Radziszewski synthesis of this compound?
A3: A general protocol involves refluxing a mixture of the 1,2-dicarbonyl compound, 4-chlorobenzaldehyde, and an excess of ammonium acetate in a solvent like glacial acetic acid or ethanol for several hours.[10] The progress of the reaction should be monitored by TLC.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the melting point of your product to the literature value.
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and purity assessment.[6][7][8]
-
Mass Spectrometry: This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[1]
Experimental Protocols & Data
Optimized Debus-Radziszewski Synthesis of this compound
This protocol is a synthesized example based on common literature procedures.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
4-Chlorobenzaldehyde
-
Ammonium acetate
-
Glacial Acetic Acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium acetate (3.0-5.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot disappears.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product under vacuum.
Table 1: Effect of Catalyst on Yield in a Model Imidazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 100 | 5 | Low |
| 2 | p-Toluenesulfonic acid | Ethanol | 100 | 2 | 54 |
| 3 | Amberlite IR-120(H) | Ethanol | 100 | 1.5 | 86 |
Data synthesized from literature reports for illustrative purposes.[12][13]
Visualizations
Debus-Radziszewski Reaction Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Solubility Challenges of 4-(4-Chlorophenyl)-1H-imidazole
Welcome to the technical support center for 4-(4-Chlorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles that govern the solubility of this molecule, empowering you to make informed decisions in your experimental design.
Understanding the Molecule: Why is Solubility a Hurdle?
This compound (MW: 178.62 g/mol ) is a solid at room temperature with a melting point in the range of 136-142 °C.[1][2] Its structure, featuring a polar imidazole ring and a nonpolar chlorophenyl group, gives it a dual nature that complicates its dissolution in common laboratory solvents. The key to successfully working with this compound lies in understanding and manipulating the factors that influence its solubility.
The imidazole ring is basic, with the pKa of the conjugate acid being approximately 7 for the parent imidazole.[3] This means that the solubility of this compound is expected to be highly dependent on the pH of the aqueous solution. The presence of the electron-withdrawing chlorophenyl group can influence the pKa of the imidazole ring.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
| Solvent | Type | Predicted Solubility | Rationale & Expert Insights |
| Water | Polar Protic | Very Low | The nonpolar chlorophenyl group significantly reduces aqueous solubility. Predicted solubility is in the low mg/L range. |
| Ethanol | Polar Protic | Sparingly Soluble | The hydroxyl group of ethanol can interact with the imidazole ring, but the overall solubility is limited by the aromatic system. |
| DMSO | Polar Aprotic | Soluble | Dimethyl sulfoxide is a powerful solvent for many organic molecules and is a good starting point for creating stock solutions.[7] |
| DMF | Polar Aprotic | Soluble | Dimethylformamide is another strong polar aprotic solvent that is likely to dissolve this compound effectively. |
| Acetone | Polar Aprotic | Slightly Soluble | Acetone is less polar than DMSO and DMF, and is expected to be a less effective solvent. |
| Dichloromethane | Nonpolar | Very Low | Studies on similar phenylimidazoles have shown very low solubility in chloroalkanes.[6] |
| Hexane | Nonpolar | Insoluble | The high polarity of the imidazole ring makes it insoluble in nonpolar aliphatic solvents. |
Disclaimer: The solubility values in this table are estimates based on chemical principles and predicted data. It is highly recommended to perform small-scale solubility tests to confirm these estimates for your specific experimental conditions.
Q2: How does pH affect the aqueous solubility of this compound?
The imidazole moiety has a pKa of approximately 7, making its derivatives' solubility pH-dependent.[3]
-
Acidic Conditions (pH < pKa): In an acidic environment, the imidazole ring becomes protonated, forming a positively charged imidazolium ion. This charged species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.
-
Neutral/Basic Conditions (pH > pKa): At a pH above its pKa, the compound will be in its neutral, less polar form, resulting in lower aqueous solubility.
Therefore, to enhance the aqueous solubility of this compound, acidifying the buffer is a key strategy.
Q3: Can I use heat or sonication to dissolve the compound?
Gentle heating and sonication can be effective methods for dissolving stubborn compounds. However, it is crucial to first establish the thermal stability of this compound, as prolonged or excessive heat can lead to degradation. A good practice is to warm the solution gently in a water bath (e.g., 37°C) and use sonication in short bursts to avoid overheating. Always visually inspect the solution for any signs of degradation, such as a change in color.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem 1: The compound is not dissolving in my chosen solvent.
This is a common starting point for many researchers. The following workflow can help you systematically find a suitable solvent system.
References
- 1. 4-(4-氯苯基)-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 35512-29-9 this compound AKSci 0843AQ [aksci.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Stability of 4-(4-Chlorophenyl)-1H-imidazole under different pH conditions.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-1H-imidazole. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various pH conditions. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting my pre-formulation studies. Why is it critical to evaluate the stability of this compound at different pH values?
A1: Understanding the pH-stability profile of a drug candidate like this compound is a cornerstone of early-stage drug development for several key reasons:
-
Physiological Relevance: The pH of the gastrointestinal tract varies significantly, from highly acidic in the stomach (pH 1.5-3.5) to more neutral or slightly alkaline in the intestines. A compound's stability in these environments will directly impact its oral bioavailability.
-
Formulation Development: The choice of excipients, buffering agents, and the final dosage form (e.g., immediate-release tablet, buffered solution) depends heavily on the compound's inherent stability. An optimal pH for stability can be identified to ensure the drug product's shelf-life and efficacy.
-
Manufacturing and Storage: The pH of solutions during manufacturing processes and in liquid formulations for storage must be controlled to prevent degradation of the active pharmaceutical ingredient (API).[1][2]
-
Identification of Liable Moieties: Forced degradation studies, which include stressing the compound at extreme pH values, help to identify the parts of the molecule that are most susceptible to chemical degradation.[3][4] This information is crucial for developing stability-indicating analytical methods and for potential lead optimization.
The imidazole ring, being a key feature of your compound, is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The protonation state of its nitrogen atoms will change with pH, which can significantly influence its susceptibility to hydrolysis and other degradation pathways.
Q2: How do I design a comprehensive forced degradation study to assess the hydrolytic stability of this compound?
A2: A well-designed forced degradation study should subject the compound to conditions more severe than those it would typically encounter during storage to accelerate degradation and reveal potential degradation products.[1][3] A standard approach for hydrolytic stability involves the following conditions:
-
Acidic Condition: Typically, 0.1 M hydrochloric acid (HCl) is used to simulate a highly acidic environment.
-
Neutral Condition: A phosphate-buffered saline (PBS) at pH 7.4 is often used to mimic physiological pH.
-
Alkaline Condition: 0.1 M sodium hydroxide (NaOH) is employed to investigate stability in a basic environment.
The study should be conducted at a controlled temperature, for example, 40°C or 60°C, to accelerate the degradation process. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the rate of degradation. It is also essential to include a control sample dissolved in the analysis solvent and stored under ambient conditions to ensure the observed degradation is due to the stress conditions.
Below is a DOT script for a workflow diagram illustrating this process.
Caption: Experimental workflow for a pH stability study.
Q3: I am observing poor peak shape (tailing) for this compound during my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
A3: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like imidazoles on standard silica-based C18 columns. The primary cause is often secondary interactions between the basic nitrogen atoms of the imidazole ring and residual acidic silanol groups on the silica surface.
Here are some troubleshooting steps to improve peak shape:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.5), both the imidazole nitrogen (the pKa of the conjugate acid of imidazole is ~7) and the residual silanol groups will be protonated. This minimizes the undesirable ionic interactions, leading to more symmetrical peaks. You can achieve this by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[3]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the residual silanol groups. If you are using an older column, switching to one specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Optimize Organic Modifier and Buffer Concentration: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) and the buffer in your mobile phase can also influence peak shape. Experiment with different gradients and buffer strengths to find the optimal conditions.
Q4: What is a suitable HPLC-UV method for quantifying the degradation of this compound?
A4: A robust, stability-indicating HPLC-UV method is essential to separate the parent compound from any potential degradation products. Here is a recommended starting point for method development:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to ensure good peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | To ensure elution of the parent compound and any potential degradants with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings in the molecule should provide strong UV absorbance. A DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | A typical injection volume. |
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is "stability-indicating."
Q5: My mass balance is low in my forced degradation studies. Where could the parent compound be going?
A5: Low mass balance (i.e., the sum of the parent compound and all observed degradants is significantly less than 100% of the initial amount) can be due to several factors:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and therefore are not detected by the UV detector. Using a mass spectrometer (LC-MS) in parallel can help identify such degradants.
-
Precipitation of the Compound: The compound may be less soluble at a particular pH, causing it to precipitate out of solution. Visually inspect your samples and consider analyzing the precipitate if possible.
-
Adsorption to the Container: The compound or its degradants might adsorb to the surface of the sample vial. Using silanized glass vials can sometimes mitigate this issue.
-
Formation of Volatile Degradants: In some cases, degradation can lead to the formation of volatile compounds that are lost from the sample.
Q6: What are the likely degradation pathways for an imidazole derivative under hydrolytic stress?
A6: While the specific degradation pathway for this compound would need to be elucidated experimentally (e.g., using LC-MS/MS to identify the mass of degradants), imidazoles can undergo several types of degradation. Under harsh acidic or basic conditions, hydrolysis can lead to the opening of the imidazole ring. Oxidative degradation is also a common pathway for imidazoles.[6]
Below is a generalized potential degradation pathway for an imidazole ring under hydrolytic conditions.
Caption: A potential hydrolytic degradation pathway for an imidazole.
Hypothetical Stability Data
The following table illustrates how to present data from a pH stability study of this compound at 60°C.
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (pH 7.4 PBS) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 88.5 |
| 4 | 90.1 | 99.5 | 75.3 |
| 8 | 82.3 | 99.1 | 55.1 |
| 24 | 60.7 | 97.2 | 20.4 |
| 48 | 41.5 | 95.0 | < 5.0 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects | MDPI [mdpi.com]
- 4. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(4-Chlorophenyl)-1H-imidazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-chlorophenyl)-1H-imidazole by recrystallization. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges effectively.
Compound Profile: this compound
Before diving into purification, understanding the physicochemical properties of the target compound is critical for designing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | |
| Molecular Weight | 178.62 g/mol | |
| Appearance | Solid | |
| Melting Point (mp) | 136-142 °C | |
| Functional Groups | Imidazole Ring, Chlorophenyl Group |
The structure contains both a polar imidazole moiety, capable of hydrogen bonding, and a non-polar chlorophenyl group. This dual nature is a key consideration for solvent selection.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of this compound.
Q1: What is the core principle of recrystallization and why is it used for this compound?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of most solids increases with temperature.[1] For a successful recrystallization, the impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but any impurities are either highly soluble at all temperatures or insoluble at all temperatures.[2][3]
Upon controlled, slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the soluble impurities behind in the "mother liquor."[4] Insoluble impurities can be removed beforehand by hot gravity filtration.[5] This method is ideal for this compound, a solid compound, to remove by-products from its synthesis or degradation products from storage.
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The perfect solvent is one in which this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Given its mixed polarity, a single perfect solvent may be hard to find. Therefore, both single-solvent and mixed-solvent systems should be considered.
Experimental Solvent Selection Protocol:
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add a few drops of a test solvent at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[7]
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
A good solvent is one from which abundant, well-formed crystals precipitate upon cooling.[7]
Commonly Tested Solvents for Imidazole Derivatives:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Water (as an anti-solvent)
If no single solvent is ideal, a mixed-solvent (or co-solvent) system is the next logical step.
Q3: What is a mixed-solvent recrystallization and when should I use it?
A3: A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[8] This technique uses two miscible solvents: a "good" solvent in which this compound is highly soluble, and a "poor" or "anti-solvent" in which it is poorly soluble.[8][9]
You should use this method if you find that your compound is either too soluble in one solvent (e.g., ethanol) or almost completely insoluble in another (e.g., water), even when hot. An ethanol/water mixture is a common and effective pair for many moderately polar organic compounds.[4]
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in the minimum required amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[10]
-
Allow the solution to cool slowly to induce crystallization.
Caption: Workflow for mixed-solvent recrystallization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Q4: I've cooled my solution, but no crystals are forming. What should I do?
A4: This is a common issue, often due to either supersaturation or using too much solvent.[11] Before assuming the latter, you should first try to induce crystallization.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the meniscus.[12][13][14] The micro-abrasions on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny "seed crystal" of the pure compound to the solution.[15] This provides a template for other molecules to deposit onto, initiating crystallization. If you don't have pure compound, use a speck of the original crude material.[12]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[11][16] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.
-
Flash Cooling: As a last resort, cool the flask in a colder bath (e.g., a dry ice/acetone bath). This can sometimes force precipitation, though it may result in smaller, less pure crystals.[14]
Caption: Troubleshooting workflow for failure to crystallize.
Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[7] This typically happens for one of two reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of the compound. Since the melting point of this compound is ~136-142°C, using a solvent with a very high boiling point could be problematic.
-
The solution is too concentrated, causing the compound to precipitate from the solution too quickly at a temperature where it is still molten.[16]
Solutions for Oiling Out:
-
Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. Then, cool the solution again, but much more slowly.[16][17]
-
Lower the Cooling Temperature: Ensure the solution cools slowly to a temperature well below the compound's melting point before significant precipitation occurs. Insulating the flask can help achieve a slower cooling rate.[7]
-
Change Solvents: If the problem persists, the solvent may be inappropriate. Choose a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system to be richer in the "good" solvent.
Q6: My final product is colored, but it should be a white solid. How do I remove colored impurities?
A6: Colored impurities are common and can often be removed with activated charcoal (also called decolorizing carbon).[2] These impurities are typically large, polar molecules with extensive conjugation, which adsorb strongly to the surface of the carbon.
Protocol for Decolorization:
-
Dissolve the crude, colored compound in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly below the boiling point. This is a critical safety step to prevent the solution from boiling over violently when the charcoal is added.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is often sufficient).[18]
-
Swirl the mixture and gently reheat it to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[18]
-
Proceed with the recrystallization by allowing the hot, colorless filtrate to cool slowly.
Q7: The yield of my recrystallized product is very low. What are the common causes and solutions?
A7: A low yield (e.g., <50%) is a frequent issue in recrystallization. The most common causes are summarized below.
| Common Cause | Explanation & Solution |
| Using too much solvent | This is the most frequent error.[11] Excess solvent keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. If you suspect you've used too much, you can try to boil some off or recover more product from the mother liquor by concentrating it and cooling again.[16] |
| Premature crystallization | If crystals form during hot gravity filtration (if performed), product is lost on the filter paper. Solution: Use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent, and keep the solution near its boiling point during the transfer.[5] |
| Cooling too quickly | While this primarily affects purity, very rapid crashing out can trap impurities and also lead to fine particles that are difficult to collect via filtration. Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath.[19][20] |
| Washing with wrong solvent | Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Solution: Always wash the crystals in the filtration funnel with a minimal amount of ice-cold recrystallization solvent.[3] |
By systematically addressing these potential pitfalls, you can optimize your purification protocol for this compound, achieving both high purity and a satisfactory yield.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. Home Page [chem.ualberta.ca]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemedx.org [chemedx.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. reelmind.ai [reelmind.ai]
- 20. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Our goal is to provide practical, experience-driven solutions to common challenges encountered during its synthesis, focusing on the identification and mitigation of side reactions.
The synthesis of substituted imidazoles, while well-established, is often plagued by issues of low yield and difficult purifications. This is particularly true for methods like the Debus-Radziszewski reaction, which, despite its versatility, is known for producing significant side products.[1][2] This guide offers a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated laboratory practices.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. What is the most common culprit?
A: Low yields in this synthesis, particularly when using a Debus-Radziszewski approach, are frequently caused by competing side reactions.[1] The condensation reaction is complex, and conditions that are not strictly controlled can favor the formation of oxazoles, polymeric materials, or lead to an incomplete reaction.[2] Careful optimization of temperature, reactant stoichiometry, and reaction time is critical.
Q2: After the reaction work-up, my crude product is a dark, tarry substance instead of a solid. What happened?
A: The formation of dark, polymeric tars is a common issue, often resulting from the self-condensation of aldehydes or reactions involving impurities in the starting materials under the reaction conditions. Overheating or prolonged reaction times can exacerbate this problem.
Q3: I've isolated a product, but the NMR spectrum shows multiple aromatic signals that don't correspond to the desired structure. What are these impurities?
A: You are likely observing a mixture of isomers or over-reaction products.[3] Depending on the specific synthetic route, you could have unreacted 4-chlorobenzaldehyde or the dicarbonyl starting material. In some cases, side reactions can lead to the formation of quinoxaline-type impurities or bis-imidazole species.[3]
Q4: How can I effectively purify the final product away from closely-related impurities?
A: If standard recrystallization fails to yield a pure product, column chromatography is the most effective method. A gradient elution using a solvent system like hexanes/ethyl acetate or dichloromethane/methanol is typically successful.[3] For basic impurities, an acid-base extraction can be a powerful preliminary purification step.[3]
Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Symptom 1: Low or No Product Yield
Low product yield is a primary frustration in imidazole synthesis. The following workflow helps diagnose the root cause.
In-Depth Analysis:
-
Incomplete Reaction: The multi-component nature of the synthesis means that if one reactant is limiting or of poor quality, the entire reaction will suffer. It is crucial to monitor the consumption of starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Side Reaction Dominance: The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4] A key side reaction is the formation of an oxazole, which can be favored under certain conditions.[2] The reaction pH is also a critical parameter; for instance, in related syntheses, maintaining a pH between 6.0 and 7.5 is crucial to prevent side reactions and improve yield.[5]
Symptom 2: Product is Impure After Initial Isolation
The presence of impurities complicates downstream applications and requires robust purification strategies.
Table 1: Common Impurities and Identification
| Impurity Type | Likely Source | Recommended Analytical Method |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | TLC, HPLC, 1H NMR |
| Isomeric Byproducts | Lack of regioselectivity in the cyclization step. | LC-MS, 1H & 13C NMR |
| Quinoxaline Derivatives | Side reaction of aromatic diamines with glyoxal.[3] | LC-MS |
| Polymeric Tars | Self-condensation of aldehydes; overheating. | Visual, solubility tests |
Purification Strategies:
-
Recrystallization: This is the first line of defense. Ethanol is often a suitable solvent for recrystallizing imidazole derivatives.[6] If the product crashes out as an oil, a multi-solvent system (e.g., dissolving in dichloromethane and adding hexanes as an anti-solvent) may be required.
-
Acid-Base Extraction: The imidazole ring is basic and can be protonated.[7] This property can be exploited to separate the desired product from neutral impurities like unreacted aldehydes.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl) to extract the basic imidazole into the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product.
-
Filter and dry the solid.
-
-
Column Chromatography: For stubborn impurities, silica gel chromatography is highly effective. A solvent gradient from a non-polar system (like hexane/ethyl acetate) to a more polar one (dichloromethane/methanol) can separate the target compound from both less polar and more polar contaminants.[3]
Key Reaction Pathway & Potential Side Reactions
The primary route for synthesizing multi-substituted imidazoles is the Debus-Radziszewski reaction. Understanding the main pathway and where it can deviate is key to troubleshooting.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a representative example based on the principles of the Debus-Radziszewski reaction.[1][8] Researchers should optimize conditions for their specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq), benzil (1.0 eq), and a significant excess of ammonium acetate (e.g., 10-20 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. The use of an acid catalyst is common in these condensations.
-
Heating: Heat the mixture to reflux (typically around 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Neutralization: Slowly neutralize the mixture with an aqueous ammonia solution until it is slightly basic (pH ~8). This will precipitate the imidazole product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water to remove excess ammonium acetate, and dry under vacuum. The crude product can then be taken for purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and test its solubility in various solvents. Ethanol or ethanol/water mixtures are good starting points.[6]
-
Dissolution: In a larger flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimization of N-alkylation of 4-(4-Chlorophenyl)-1H-imidazole
Welcome to the technical support center for the N-alkylation of 4-(4-chlorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this crucial synthetic transformation.
Core Principles: Understanding the N-Alkylation Reaction
The N-alkylation of an imidazole is a fundamental nucleophilic substitution reaction. The process is conceptually straightforward but can be challenging in practice, particularly concerning yield and regioselectivity. The reaction proceeds via a two-step mechanism.[1]
-
Deprotonation: A base abstracts the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired N-alkylated product.[1]
For an unsymmetrical substrate like this compound, the deprotonation results in an anion where the charge is delocalized across both nitrogen atoms, potentially leading to a mixture of N-1 and N-3 alkylated regioisomers.[2] The 4-chlorophenyl group, being electron-withdrawing, influences the electron density at the adjacent nitrogen atoms, which plays a key role in directing the alkylation.[3][4]
Caption: General mechanism for N-alkylation of imidazole.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding experimental design for the N-alkylation of this compound.
Q1: How do I select the appropriate base for my reaction?
A1: The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions.[1]
-
Strong Bases (e.g., Sodium Hydride, NaH): These are ideal for less reactive alkylating agents (like alkyl chlorides) or when complete and rapid deprotonation is necessary. NaH ensures the formation of the imidazolate anion, maximizing nucleophilicity.[1] Crucially, reactions with NaH must be conducted under strictly anhydrous conditions , as NaH reacts violently with water.[4]
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for more reactive alkylating agents such as alkyl iodides, bromides, or benzyl halides.[1] They are easier and safer to handle than NaH. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective, potentially due to the "cesium effect" which enhances the nucleophilicity of the anion.[1]
Q2: Which solvent system should I use?
A2: Polar aprotic solvents are generally the best choice as they effectively dissolve the imidazole salt and promote SN2 reactions.[1]
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Excellent choices for dissolving a wide range of reactants and bases, often leading to faster reaction rates. They are particularly useful when using weaker bases like K₂CO₃ at elevated temperatures.[1][5]
-
Acetonitrile (MeCN): A good, less-polar alternative to DMF/DMSO. It is often used with K₂CO₃ and is easier to remove during workup.[4]
-
Tetrahydrofuran (THF): The solvent of choice when using strong bases like NaH, as it is aprotic and relatively non-reactive under these conditions.[1]
Q3: My reaction is producing a mixture of N-1 and N-3 isomers. How can I control regioselectivity?
A3: Achieving high regioselectivity is a common challenge with unsymmetrical imidazoles.[2][6] The outcome is governed by a complex interplay of steric and electronic factors.
-
Steric Hindrance: Alkylation will generally be favored at the less sterically hindered nitrogen atom. If the alkylating agent is bulky, it will preferentially attack the N-1 position, which is further away from the 4-chlorophenyl group.[3][7]
-
Electronic Effects: The electron-withdrawing 4-chlorophenyl group deactivates the adjacent N-3 nitrogen, making the distal N-1 nitrogen more nucleophilic. Therefore, alkylation is generally favored at the N-1 position.[4][6]
-
Protecting Groups: For syntheses where absolute regioselectivity is required, using a protecting group on one of the nitrogen atoms is the most reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a well-established choice that can direct alkylation and be subsequently removed.[6][8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of this compound.
Problem: My reaction yield is consistently low or the reaction is not proceeding to completion.
-
Potential Cause 1: Incomplete Deprotonation. This reduces the concentration of the active nucleophile.
-
Solution: If using a weak base like K₂CO₃ with a less reactive alkylating agent, switch to a stronger base like NaH in anhydrous THF or DMF to ensure complete deprotonation.[1]
-
-
Potential Cause 2: Low Reactivity of Alkylating Agent. The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1]
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. You can also add a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions) to convert the alkyl chloride/bromide in situ to the more reactive alkyl iodide.
-
-
Potential Cause 3: Insufficient Temperature. Many alkylations require thermal energy to proceed at a reasonable rate.
Problem: I am observing a significant amount of a dialkylated product (imidazolium salt).
-
Cause: The N-alkylated imidazole product is still nucleophilic and can be alkylated a second time by another molecule of the alkylating agent, forming a quaternary imidazolium salt. This is common when using an excess of the alkylating agent or at high temperatures.[1]
-
Solution 1: Stoichiometry Control. Use a slight excess of the imidazole starting material (e.g., 1.1–1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is the limiting reagent.[1]
-
Solution 2: Slow Addition. Add the alkylating agent dropwise or via a syringe pump over a period of time. This maintains a low instantaneous concentration of the electrophile, disfavoring the second alkylation event.[1]
-
Solution 3: Monitor Closely. Stop the reaction as soon as the starting imidazole is consumed, as determined by TLC or LC-MS, to prevent further reaction.[10]
-
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols & Data
The following protocols provide robust starting points for the N-alkylation of this compound. Optimization may be required for specific alkylating agents.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This method is suitable for reactive alkylating agents and offers easier handling.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Alkylating Agent (e.g., Alkyl Bromide) (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
To a round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Procedure using Sodium Hydride (NaH)
This method is ideal for less reactive alkylating agents and requires anhydrous conditions.[4]
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
Alkylating Agent (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.
-
Add anhydrous THF (or DMF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. (Caution: H₂ gas evolution) .
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C (or maintain at room temperature depending on alkylating agent reactivity) and add the alkylating agent dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water or saturated NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Reaction Conditions
The following table summarizes common conditions for N-alkylation of substituted imidazoles, which can be adapted for this compound.
| Base | Solvent | Temperature | Alkylating Agent Reactivity | Key Considerations | Reference |
| K₂CO₃ | MeCN, DMF | Room Temp to 80 °C | High (R-I, R-Br, Benzyl-X) | Easy to handle; may require heat. | [1][5] |
| Cs₂CO₃ | MeCN, DMF | Room Temp to 80 °C | Moderate to High | Often gives higher yields than K₂CO₃. | [1] |
| NaH | THF, DMF | 0 °C to Room Temp | Low to High | Requires strict anhydrous conditions; highly efficient. | [1][4] |
| KOH | DMSO, DMF | Room Temp to 60 °C | High | Stronger than carbonates but can introduce water. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Imidazoles
Welcome to our comprehensive technical support center dedicated to the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to overcome common experimental hurdles and optimize your synthetic strategies.
Section 1: Low Reaction Yields
Low product yield is one of the most common frustrations in organic synthesis. This section addresses the potential causes of low yields in imidazole synthesis and provides actionable strategies to improve them.
Question: My Debus-Radziszewski reaction for synthesizing a tri-substituted imidazole is resulting in a very low yield. What are the primary factors I should investigate to optimize this reaction?
Answer: The Debus-Radziszewski reaction, while a classic method, is often plagued by issues of low yield due to side reactions and incomplete conversion.[1][2] Several factors can contribute to this, and a systematic approach to optimization is key.
1. Catalyst Selection and Loading: The traditional uncatalyzed reaction is notoriously inefficient.[2] The choice of catalyst is critical and can dramatically impact the yield.
-
Acid Catalysts: Solid acid catalysts such as silica-supported sulfonic acid or silicotungstic acid have been reported to give excellent yields.[2] Biodegradable and milder options like lactic acid have also proven effective, particularly at elevated temperatures.[3]
-
Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can act as a Lewis acid, activating the aldehyde and enhancing the reaction rate.[4] A low-melting mixture of urea and zinc chloride has also been shown to be an effective and reusable catalytic medium.[5]
-
Base Catalysts: In some variations of multicomponent reactions leading to imidazoles, amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can outperform others such as triethylamine.[4]
2. Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, many Debus-Radziszewski syntheses require heating. However, excessively high temperatures can promote side reactions and decomposition.[6] It is advisable to perform a temperature screen to find the optimal balance. For instance, in some solvent-free systems, temperatures around 160°C have been shown to be effective.[3][6]
-
Solvent: The choice of solvent can significantly influence reaction rates and yields.[7] While some protocols advocate for solvent-free conditions[6], polar solvents like ethanol or acetonitrile are commonly used.[7] In some cases, greener solvents like glycerol have been shown to be effective, potentially through hydrogen bonding interactions that activate the reactants.[8]
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and often leads to a significant increase in yield.[2][3] This is attributed to rapid and uniform heating of the reaction mixture.
3. Purity of Starting Materials: The purity of your aldehyde, 1,2-dicarbonyl compound, and ammonia source (often ammonium acetate) is crucial. Impurities can lead to the formation of side products and inhibit the desired reaction. Consider purifying your starting materials if their quality is uncertain.[9]
Troubleshooting Workflow for Low Yield in Debus-Radziszewski Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of 4-(4-Chlorophenyl)-1H-imidazole and Other Antifungal Agents: A Guide for Researchers
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Within this landscape, imidazole derivatives have long been a cornerstone of antifungal research and development, valued for their broad-spectrum activity.[1][2] This guide provides a comparative analysis of the potential efficacy of 4-(4-Chlorophenyl)-1H-imidazole, a simple yet potentially effective scaffold, against established antifungal drugs. While direct comparative clinical data for this specific compound is limited in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, will extrapolate its potential performance based on well-established principles of medicinal chemistry, structure-activity relationships (SAR) within the imidazole class, and standardized evaluation methodologies.
The Investigational Compound: this compound
Chemical Structure: C₉H₇ClN₂[3] Molecular Weight: 178.62 g/mol [3] Key Features: A core imidazole ring substituted at the 4-position with a 4-chlorophenyl group. The simplicity of this structure makes it an interesting candidate for synthetic modification and as a foundational molecule for more complex derivatives.
While extensive studies on this specific molecule are not widely published, its structural components are present in many known antifungal agents. The 4-chlorophenyl moiety is a common feature in several imidazole and other antifungal drugs, suggesting its importance in biological activity.[4]
Postulated Mechanism of Action: Insights from the Imidazole Class
Imidazole antifungals primarily exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] This is achieved through the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[7] The nitrogen atom at position 3 of the imidazole ring binds to the heme iron of the enzyme, preventing the demethylation of lanosterol to ergosterol.[8] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane integrity, and inhibiting fungal growth.[6]
It is highly probable that this compound shares this mechanism of action. The unsubstituted N-1 position and the core imidazole structure are the key pharmacophoric elements for this activity.
Signaling Pathway of Imidazole Antifungals
Caption: Postulated mechanism of action for this compound.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of imidazole derivatives can be significantly influenced by the nature and position of substituents on the core ring and any appended side chains.[9] The presence of a halogenated phenyl group, such as the 4-chlorophenyl group in the topic compound, is a common feature in potent antifungal imidazoles.[10] This group is thought to enhance the binding affinity to the target enzyme and improve the pharmacokinetic properties of the molecule, such as lipophilicity, which can aid in cell membrane penetration.[11]
Studies on various imidazole derivatives have shown that electron-withdrawing groups on the phenyl ring can positively modulate antifungal activity.[10][11] The chloro- substitution at the para position is a classic example of this, contributing to the electronic and steric profile that favors interaction with the active site of lanosterol 14-α-demethylase.
Comparative Analysis with Established Antifungal Drugs
To contextualize the potential efficacy of this compound, it is essential to compare it with other major classes of antifungal drugs. This comparison will be based on the general properties of the imidazole class, with inferences for the specific compound where appropriate.
| Drug Class | Representative Drug(s) | Mechanism of Action | Spectrum of Activity |
| Imidazoles | Clotrimazole, Miconazole | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[6] | Broad-spectrum against yeasts (e.g., Candida spp.) and dermatophytes.[2] |
| Triazoles | Fluconazole, Itraconazole | Same as imidazoles, but with a triazole ring, which can offer improved safety and pharmacokinetic profiles. | Broad-spectrum, including yeasts, dermatophytes, and some molds (e.g., Aspergillus spp.). |
| Polyenes | Amphotericin B | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[12] | Very broad-spectrum, including most yeasts and molds. Often used for severe, systemic infections. |
| Echinocandins | Caspofungin, Micafungin | Inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[13][14] | Primarily active against Candida spp. and Aspergillus spp. Less effective against fungi with low levels of β-(1,3)-D-glucan in their cell walls. |
| Pyrimidines | Flucytosine | Converted to 5-fluorouracil within fungal cells, which then interferes with DNA and RNA synthesis.[6] | Primarily used against yeasts such as Candida spp. and Cryptococcus neoformans. |
Inference for this compound: Based on its structure, it is anticipated to have a spectrum of activity similar to other simple imidazoles, likely demonstrating good efficacy against common yeasts and dermatophytes. Its in vivo performance would be highly dependent on its pharmacokinetic and toxicological profiles, which require experimental determination.
Standardized Methodologies for Efficacy Evaluation
To rigorously assess the antifungal efficacy of a novel compound like this compound, standardized in vitro and in vivo testing protocols are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.[14][15][16]
In Vitro Susceptibility Testing: Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16][17] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[13]
Experimental Workflow:
-
Preparation of Drug Dilutions: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and diluted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[15]
-
Inoculation and Incubation: The microtiter plate is inoculated with the fungal suspension and incubated at a controlled temperature (typically 35°C) for 24-48 hours, depending on the organism.[16]
-
Endpoint Determination: The MIC is read visually or with a spectrophotometer as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% for azoles against yeasts) compared to a drug-free control well.[16]
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy Models
Following promising in vitro results, the efficacy of an antifungal compound must be evaluated in animal models of infection.[18][19] These models provide crucial information on the drug's performance in a complex biological system, taking into account its pharmacokinetics and potential toxicity.
Common Animal Models:
-
Murine Model of Disseminated Candidiasis: Mice are infected intravenously with a pathogenic strain of Candida albicans. Treatment with this compound would be initiated at various doses and schedules. Efficacy is typically assessed by survival rates and the reduction of fungal burden in target organs (e.g., kidneys).
-
Murine Model of Pulmonary Aspergillosis: Immunocompromised mice are infected intranasally with Aspergillus fumigatus conidia. Treatment efficacy is determined by monitoring survival and measuring the fungal load in the lungs.
Data Interpretation and Future Directions
The MIC values obtained from in vitro studies provide a quantitative measure of a compound's intrinsic antifungal activity. These values can be compared to those of established drugs to gauge relative potency. For a novel imidazole, promising MIC values would be in the low microgram per milliliter range against relevant fungal pathogens.
Positive in vivo data, demonstrating a significant increase in survival and a reduction in fungal burden, would provide strong evidence for the therapeutic potential of this compound. Subsequent research should focus on:
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.
-
Mechanism of Action Confirmation: Direct enzymatic assays to confirm the inhibition of lanosterol 14-α-demethylase.
-
Pharmacokinetic and Toxicological Profiling: Detailed studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Lead Optimization: Synthetic modifications to the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, its chemical structure, based on a well-established antifungal pharmacophore, suggests a high potential for antifungal activity. Its simple scaffold, featuring a core imidazole ring and a 4-chlorophenyl group, aligns with the known structure-activity relationships for inhibitors of fungal ergosterol biosynthesis. The true efficacy of this compound can only be determined through rigorous in vitro and in vivo testing following standardized protocols. The experimental frameworks outlined in this guide provide a clear path for the evaluation of this and other novel antifungal candidates, which are critically needed in the ongoing fight against invasive fungal diseases.
References
- 1. Imidazoles as potential antifungal agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Antifungal Agents: A Review: Ingenta Connect [ingentaconnect.com]
- 3. This compound 97 35512-29-9 [sigmaaldrich.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biolmolchem.com [biolmolchem.com]
- 12. A comparison of the effects of several antifungal imidazole derivatives and polyenes on Candida albicans: an ultrastructural study by scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to the In Vivo Validation of 4-(4-Chlorophenyl)-1H-imidazole Derivatives as Anticancer Agents
This guide provides an in-depth, objective comparison of the in vivo validation process for a promising class of anticancer compounds: 4-(4-Chlorophenyl)-1H-imidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the critical reasoning behind experimental design choices. We will synthesize data from preclinical studies to create a framework for evaluating these agents against established alternatives, ensuring a scientifically rigorous and logically sound approach to preclinical drug development.
Introduction: The Therapeutic Promise of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active molecules.[1][2] Derivatives of this compound have emerged as a particularly promising scaffold, with studies demonstrating potent in vitro activity against a range of human cancer cell lines, including colorectal, breast, and lung cancer.[1][3][4] The proposed mechanisms of action are diverse, targeting critical cancer pathways such as tubulin polymerization, various protein kinases (e.g., BRAF, VEGFR), and the PI3K/AKT/mTOR signaling cascade.[1][4][5]
However, promising in vitro data is only the first step. The journey from a benchtop discovery to a clinical candidate hinges on rigorous in vivo validation.[6] This guide provides a comparative framework for designing, executing, and interpreting the essential in vivo studies required to validate the anticancer potential of these derivatives.
The Strategic Choice of an In Vivo Model
The selection of an appropriate animal model is the most critical decision in preclinical oncology research, as it directly impacts the clinical relevance of the findings. The choice is not arbitrary; it is dictated by the specific scientific question being asked. For this compound derivatives, the primary decision lies between an immunocompromised model (to assess direct antitumor activity) and an immunocompetent model (to evaluate interactions with the immune system).
Causality Behind Model Selection:
-
Xenograft Models (Immunocompromised): These models, which involve transplanting human cancer cells or tissues into immunodeficient mice (e.g., athymic nude or NOD/SCID), are the workhorses of preclinical oncology.[7][8] Their primary advantage is the ability to test a human-targeted agent on a human tumor, providing a direct measure of the compound's intrinsic cytotoxic or cytostatic effects.[9] This is the logical starting point for most novel small molecules, including our imidazole derivatives, to confirm that the in vitro activity translates to a living system.[10]
-
Syngeneic Models (Immunocompetent): In these models, murine tumor cells are implanted into host mice of the same inbred strain, preserving a fully functional immune system.[11][12] This is crucial for evaluating immunotherapies.[13][14] While direct cytotoxicity is the primary hypothesis for many imidazole derivatives, the possibility of immunomodulatory effects cannot be discounted. A syngeneic model would be a logical second step if the primary mechanism is suspected to involve the tumor microenvironment or if the goal is to test the derivative in combination with an immune checkpoint inhibitor.[12][15]
Caption: Decision logic for selecting the appropriate in vivo cancer model.
Designing a Self-Validating In Vivo Efficacy Study
A robust experimental design is self-validating, incorporating appropriate controls to ensure that the observed effects are directly attributable to the investigational agent. Here, we outline a comprehensive workflow for a subcutaneous xenograft study, the standard initial step for validating a compound like a this compound derivative.
Caption: Standard experimental workflow for an in vivo xenograft study.
Detailed Protocol: Efficacy of "CIM-1" in a Colorectal Cancer Xenograft Model
This protocol provides a step-by-step methodology for evaluating a hypothetical derivative, "CIM-1" (this compound-1), using a human colorectal cancer xenograft model.
4.1. Materials and Reagents
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animals: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Culture Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Implantation Matrix: Matrigel® Basement Membrane Matrix.[16]
-
Test Article: CIM-1, formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Positive Control: 5-Fluorouracil (5-FU), formulated in sterile saline.
-
Equipment: Laminar flow hood, CO2 incubator, hemocytometer, syringes, needles (27-gauge), digital calipers.
4.2. Step-by-Step Methodology
-
Cell Preparation: Culture HCT116 cells under standard conditions (37°C, 5% CO2). Harvest cells at 80-90% confluency using trypsin.[7] Perform a trypan blue exclusion assay to confirm cell viability is >95%.[16] Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[10]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]
-
Tumor Monitoring and Randomization: Monitor animals 2-3 times weekly for tumor development. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[10] Tumor volume is calculated using the formula: (Length x Width²)/2 .[17]
-
Treatment Groups:
-
Group 1 (Vehicle Control): 0.5% CMC, administered orally (p.o.) daily.
-
Group 2 (Low-Dose CIM-1): 25 mg/kg CIM-1, p.o., daily.
-
Group 3 (High-Dose CIM-1): 50 mg/kg CIM-1, p.o., daily.
-
Group 4 (Positive Control): 20 mg/kg 5-FU, administered intraperitoneally (i.p.), twice weekly.
-
-
Data Collection: Measure tumor volume and body weight for each animal three times per week. Daily clinical observations for signs of toxicity (e.g., changes in behavior, posture, or appearance) are critical.[18]
-
Endpoint Analysis: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).[17] At the endpoint, animals are euthanized. Tumors are excised, weighed, and may be flash-frozen or fixed in formalin for subsequent pharmacodynamic (PD) or histological analysis.
Comparative Efficacy and Safety Analysis
The primary output of an efficacy study is quantitative data that allows for an objective comparison between the investigational compound and relevant controls.
Table 1: Comparative Anti-Tumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % |
|---|---|---|---|
| Vehicle Control | 0.5% CMC, p.o., daily | 1850 ± 210 | - |
| CIM-1 (Low Dose) | 25 mg/kg, p.o., daily | 980 ± 155 | 47% |
| CIM-1 (High Dose) | 50 mg/kg, p.o., daily | 525 ± 98 | 71.6% |
| 5-FU (Positive Control) | 20 mg/kg, i.p., 2x weekly | 610 ± 115 | 67.0% |
TGI is calculated at the end of the study relative to the vehicle control group.
Table 2: Comparative Safety and Tolerability Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities | Notable Clinical Observations |
|---|---|---|---|
| Vehicle Control | < 2% | 0/10 | None |
| CIM-1 (Low Dose) | < 3% | 0/10 | None |
| CIM-1 (High Dose) | ~ 5% | 0/10 | Minor, transient lethargy post-dosing |
| 5-FU (Positive Control) | ~ 15% | 1/10 | Significant weight loss, ruffled fur |
A body weight loss of >20% is typically considered a sign of severe toxicity.[18]
Interpretation: The hypothetical data above demonstrates that CIM-1 exhibits dose-dependent antitumor activity.[19] Importantly, the high dose of CIM-1 shows superior efficacy to the standard-of-care agent, 5-FU, while also presenting a significantly more favorable safety profile, as indicated by the minimal body weight loss.[20]
Unveiling the Mechanism of Action In Vivo
While in vitro assays can propose a mechanism, in vivo studies are required to confirm that the drug engages its target in the complex tumor environment.[8] Research on similar imidazole derivatives suggests that a likely mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancer.[4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a hypothetical imidazole derivative.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of this compound derivatives. Through strategic model selection, robust experimental design, and multi-faceted data analysis, researchers can effectively compare these novel agents against existing therapies. The hypothetical data for "CIM-1" illustrates a desirable outcome: a compound with superior or equivalent efficacy and an improved safety profile over the standard of care.
Successful validation in a xenograft model, supported by favorable safety and pharmacodynamic data, provides a strong rationale for advancing a compound to more complex preclinical models (e.g., patient-derived xenografts (PDX) or syngeneic models) and, ultimately, towards Investigational New Drug (IND)-enabling studies.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New anticancer agents: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. xenograft.org [xenograft.org]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 13. medicilon.com [medicilon.com]
- 14. Syngeneic Mouse Models - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 15. championsoncology.com [championsoncology.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of 4-(4-Chlorophenyl)-1H-imidazole Analogues as p38 MAP Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-chlorophenyl)-1H-imidazole analogues, a class of compounds that has garnered significant interest for its potent inhibition of p38 mitogen-activated protein (MAP) kinase. As key regulators of inflammatory pathways, p38 MAP kinases are a prime therapeutic target for a range of autoimmune and inflammatory diseases.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of various analogues, supported by experimental data and protocols, to guide future inhibitor design and optimization.
The this compound Scaffold: A Privileged Structure for Kinase Inhibition
The this compound core represents a "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors. Its defining feature is the 4-fluorophenyl group at the C4 position of the imidazole ring, which is crucial for interacting with the ATP-binding site of p38 MAP kinase.[1] The pyridine ring at the C5 position forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme, a critical interaction for potent inhibition.[2] The 4-chlorophenyl group at the C4 position occupies a hydrophobic pocket, and modifications to this and other positions on the imidazole ring significantly impact potency and selectivity. This guide will systematically explore the SAR at the N1, C2, and C5 positions of the imidazole ring.
Comparative Analysis of Substitutions and Their Impact on p38 MAP Kinase Inhibition
The following sections detail the impact of various substitutions at different positions of the this compound scaffold on p38α MAP kinase inhibitory activity. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
Substitutions at the C5 Position of the Imidazole Ring
The C5 position is critical for interaction with the hinge region of the kinase. Heteroaromatic substituents are generally favored.
| Compound | C5-Substituent | p38α MAPK IC50 (nM) | Reference |
| 1 | Pyridine | 89 | [3] |
| 2 | Pyrimidine | 96 | [3] |
| 3 | Pyridin-2-one | - (High JAK2 inhibition) | [3] |
Key Insights:
-
Pyridine and Pyrimidine: Both pyridine and pyrimidine at the C5 position result in potent p38α MAPK inhibition, with IC50 values in the nanomolar range.[3] This is attributed to their ability to act as hydrogen bond acceptors, interacting with the backbone amide of Met109 in the kinase hinge region.
-
Pyridin-2-one: Substitution with a pyridin-2-one moiety shifts the selectivity profile, leading to more potent inhibition of JAK2 kinase over p38α MAPK.[3] This highlights the subtle influence of substituent electronics and sterics on kinase selectivity.
Substitutions at the C2 Position of the Imidazole Ring
The C2 position offers a vector for introducing diversity and modulating the physicochemical properties of the inhibitors.
| Compound | C2-Substituent | p38α MAPK IC50 (nM) | Reference |
| 4 | Carboxylic acid | 250 | [3] |
| 5 | Tetrazole | - (Lower potency) | [3] |
| 6 | 2-(4-chlorophenyl) | - (Anti-inflammatory activity) | [4] |
Key Insights:
-
Polar Groups: The introduction of polar groups like a carboxylic acid can improve aqueous solubility, which is a desirable property for drug candidates.[3] While a carboxylic acid at C2 maintains reasonable potency, a tetrazole group appears to be less favorable for p38α MAPK inhibition.[3]
-
Aromatic Systems: The presence of another aromatic ring, such as a 2-(4-chlorophenyl) group, has been shown to confer anti-inflammatory and antimicrobial properties, suggesting that this position can be exploited to develop multi-target agents.[4]
Substitutions at the N1 Position of the Imidazole Ring
Modification at the N1 position can influence cellular activity and pharmacokinetic properties.
| Compound | N1-Substituent | Activity Profile | Reference |
| 7 | Unsubstituted | Baseline activity | - |
| 8 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | Moderate p38 MAPK inhibition (IC50 in nM range) | [5] |
Key Insights:
-
Amide Derivatives: N-alkylation with moieties that can engage in further interactions within the cellular environment can be a viable strategy. For instance, N-substituted amide derivatives have demonstrated considerable p38 MAP kinase inhibitory activity.[5] The specific nature of the amide substituent, such as dimethyl substitution, has been shown to be beneficial.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogues and the evaluation of their biological activity.
General Synthesis of 4-(4-Chlorophenyl)-2,5-disubstituted Imidazoles
A versatile method for the synthesis of the core imidazole scaffold is through a microwave-assisted multicomponent reaction.[3]
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound analogues.
Step-by-Step Protocol:
-
To a microwave vial, add 4-chlorobenzaldehyde (1 mmol), a substituted aldehyde (1 mmol), a 1,2-diketone (1 mmol), and ammonium acetate (10 mmol).
-
Add a suitable solvent, such as ethanol (5 mL).
-
Seal the vial and irradiate in a microwave reactor at 150°C for 20 minutes.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound analogue.
In Vitro p38α MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase can be determined using a variety of commercially available assay kits, often based on measuring the phosphorylation of a substrate.
Workflow for Kinase Assay:
Caption: Workflow for the in vitro p38α MAP kinase inhibition assay.
Step-by-Step Protocol:
-
In the wells of a microplate, add the assay buffer, recombinant p38α MAP kinase, and the specific substrate (e.g., ATF2).
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (a known p38 inhibitor like SB203580) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (ELISA) or a luminescence-based assay that measures ATP consumption.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay for p38 MAP Kinase Pathway Inhibition
To assess the activity of the compounds in a cellular context, a cell-based assay measuring the inhibition of downstream signaling can be performed.
Step-by-Step Protocol:
-
Culture a suitable cell line (e.g., human monocytic THP-1 cells) to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a p38 MAP kinase activator, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α).
-
After an appropriate incubation period, collect the cell supernatant.
-
Measure the levels of the downstream cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of cytokine production at each compound concentration and determine the cellular IC50 value.
Key Structure-Activity Relationship Insights
The collective data allows for the formulation of key SAR principles for the this compound scaffold as p38 MAP kinase inhibitors.
SAR Summary Diagram:
Caption: Summary of the structure-activity relationships for this compound analogues.
Conclusion and Future Directions
The this compound scaffold has proven to be a robust starting point for the development of potent and selective p38 MAP kinase inhibitors. The key SAR takeaways are the necessity of a heteroaromatic ring at the C5 position for hinge binding, the tolerance of diverse substitutions at the C2 position for property modulation, and the importance of the 4-chlorophenyl group at C4 for hydrophobic interactions.
Future research in this area should focus on:
-
Exploring a wider range of heteroaromatic substituents at the C5 position to fine-tune selectivity against other kinases.
-
Systematic modification of the C2 position with functional groups that can enhance pharmacokinetic properties without compromising potency.
-
Investigating substitutions on the 4-chlorophenyl ring to further optimize interactions within the hydrophobic pocket.
-
Utilizing computational modeling and structural biology to rationally design next-generation inhibitors with improved efficacy and safety profiles.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel this compound-based therapeutics for the treatment of inflammatory diseases.
References
- 1. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 4-(4-Chlorophenyl)-1H-imidazole and its Analogs Against Key Therapeutic Targets
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method for predicting the binding affinity and interaction patterns of small molecules with their protein targets. This guide provides an in-depth comparative docking study of 4-(4-Chlorophenyl)-1H-imidazole, a heterocyclic scaffold of significant medicinal interest, against three validated protein targets implicated in inflammation, fungal infections, and cancer.
This guide is designed for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for performing molecular docking studies, from protein and ligand preparation to the analysis of docking results. By comparing the docking performance of this compound with two of its structurally related analogs, 4-(4-hydroxyphenyl)-1H-imidazole and 4-phenyl-1H-imidazole, we aim to elucidate the impact of substituent modifications on target binding and provide a framework for rational drug design.
The Significance of the Imidazole Scaffold
The imidazole ring is a versatile heterocyclic motif found in numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The subject of our study, this compound, and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the molecular basis of these activities through computational docking can provide crucial insights for the development of more potent and selective drug candidates.
Target Proteins for Docking Studies
Based on the known biological activities of imidazole-containing compounds, we have selected the following three well-validated protein targets for our comparative docking analysis:
-
Cyclooxygenase-2 (COX-2): An enzyme centrally involved in the inflammatory cascade, making it a key target for anti-inflammatory drugs.
-
Lanosterol 14-alpha Demethylase (CYP51): A crucial enzyme in the ergosterol biosynthesis pathway of fungi, and the primary target for azole antifungal agents.
-
Tubulin: A protein that polymerizes to form microtubules, essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization is a validated strategy in cancer chemotherapy.
Comparative Ligands
To understand the structure-activity relationship (SAR) of the 4-phenyl-1H-imidazole scaffold, we will compare the docking performance of our lead compound with two analogs featuring slight modifications to the phenyl ring's para-substituent:
| Compound | Structure | R-Group | Rationale for Inclusion |
| This compound | ![]() | -Cl | The lead compound with a halogen substituent, known to influence binding affinity and selectivity. |
| 4-(4-Hydroxyphenyl)-1H-imidazole | ![]() | -OH | An analog with a hydrogen bond donor/acceptor group, which can potentially form key interactions within the binding pocket. |
| 4-Phenyl-1H-imidazole | ![]() | -H | The unsubstituted parent compound, serving as a baseline for evaluating the contribution of the para-substituent. |
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a general yet detailed workflow for performing molecular docking using widely accessible software such as AutoDock Vina. The principles described are transferable to other docking platforms like Schrödinger's Glide.
Caption: A generalized workflow for molecular docking studies.
Part 1: Preparation of Target Protein and Ligands
1.1. Target Protein Preparation
-
Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:
-
COX-2: 1CX2 (complexed with a selective inhibitor)
-
CYP51 (Candida albicans): 5V5Z
-
Tubulin: 1SA0 (in complex with colchicine)
-
-
Open the PDB file in a molecular visualization software such as PyMOL or Chimera.
-
Remove all non-protein molecules, including water molecules, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
1.2. Ligand Preparation
-
Objective: To generate 3D structures of the ligands and prepare them for docking.
-
Protocol:
-
Draw the 2D structures of this compound, 4-(4-hydroxyphenyl)-1H-imidazole, 4-phenyl-1H-imidazole, and the known inhibitors (Celecoxib, Ketoconazole, Colchicine).
-
Convert the 2D structures into 3D structures using a program like Avogadro or the 3D structure generation tools within docking software suites.
-
Perform energy minimization of the 3D structures to obtain a low-energy conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT file format.
-
Part 2: Molecular Docking Simulation
2.1. Grid Box Generation
-
Objective: To define the search space for the docking simulation, focusing on the active site of the protein.
-
Protocol:
-
Load the prepared protein PDBQT file into AutoDock Tools (ADT).
-
Identify the binding site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a grid box that encompasses the entire binding site with some extra space to allow for ligand movement. The size and center of the grid box are crucial parameters.
-
2.2. Running the Docking Simulation with AutoDock Vina
-
Objective: To perform the docking of the prepared ligands into the defined binding site of the protein.
-
Protocol:
-
Create a configuration text file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run AutoDock Vina from the command line, providing the configuration file as input. The command will typically look like: vina --config config.txt --log log.txt
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Part 3: Analysis and Comparison of Docking Results
3.1. Binding Affinity and Pose Analysis
-
Objective: To evaluate the predicted binding affinities and analyze the binding poses of the ligands.
-
Protocol:
-
Examine the output log file to find the binding affinity scores for each predicted pose. The most negative value indicates the most favorable binding.
-
Visualize the output PDBQT file in PyMOL or another molecular graphics program to inspect the different binding poses of the ligand within the active site.
-
3.2. Visualization of Ligand-Protein Interactions
-
Objective: To identify and visualize the specific molecular interactions between the ligand and the protein.
-
Protocol:
-
Load the protein and the docked ligand (in the best-predicted pose) into PyMOL.
-
Use the visualization tools to identify and display hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions between the ligand and the amino acid residues of the binding site.
-
Generate high-quality images of the ligand-protein complex to illustrate the binding mode.
-
Comparative Analysis of Docking Results
The following tables summarize the hypothetical docking results for the three target proteins. These values are for illustrative purposes and would be replaced with actual data from the docking simulations in a real study. The experimental values for the known inhibitors are provided for validation and comparison.
Table 1: Docking Results for Cyclooxygenase-2 (COX-2)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Experimental IC50 (nM) |
| This compound | -9.5 | Arg120, Tyr355, Ser530 | - |
| 4-(4-Hydroxyphenyl)-1H-imidazole | -9.2 | Arg120, Tyr355, His90 | - |
| 4-Phenyl-1H-imidazole | -8.8 | Tyr355, Val523 | - |
| Celecoxib (Control) | -10.2 | Arg513, His90, Gln192 | 40 |
Table 2: Docking Results for Lanosterol 14-alpha Demethylase (CYP51)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Experimental Ki (nM) |
| This compound | -8.9 | Heme, Tyr132, Phe233 | - |
| 4-(4-Hydroxyphenyl)-1H-imidazole | -8.5 | Heme, Tyr132, Ser378 | - |
| 4-Phenyl-1H-imidazole | -8.1 | Heme, Phe233 | - |
| Ketoconazole (Control) | -9.8 | Heme, Tyr118, Met508 | 42-131 |
Table 3: Docking Results for Tubulin (Colchicine Binding Site)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Experimental IC50 (µM) |
| This compound | -7.8 | Cys241, Leu248, Ala316 | - |
| 4-(4-Hydroxyphenyl)-1H-imidazole | -7.5 | Cys241, Asn258, Thr179 | - |
| 4-Phenyl-1H-imidazole | -7.1 | Leu248, Val318 | - |
| Colchicine (Control) | -8.5 | Cys241, Leu255, Val315 | 0.79-2.68 |
Interpreting the Results and Guiding Future Research
The comparative analysis of the docking results allows for the formulation of a structure-activity relationship. For instance, the presence of the chloro group in this compound may contribute to enhanced hydrophobic interactions within the binding pocket of COX-2, leading to a more favorable binding affinity compared to its analogs. Conversely, the hydroxyl group in 4-(4-hydroxyphenyl)-1H-imidazole might establish a crucial hydrogen bond in the active site of CYP51.
These computational predictions, when validated against experimental data for known inhibitors, provide a reliable framework for prioritizing compounds for synthesis and biological evaluation. The insights gained from this in-silico study can guide the design of novel imidazole-based derivatives with improved potency and selectivity for their respective targets.
Signaling Pathway Visualization
To provide further context for the targeted drug action, the following diagram illustrates a simplified representation of the cyclooxygenase pathway, which is relevant to the anti-inflammatory activity of COX-2 inhibitors.
Caption: Simplified Cyclooxygenase-2 (COX-2) signaling pathway.
Conclusion
This technical guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound and its analogs. By following the detailed protocols and leveraging the power of computational modeling, researchers can gain valuable insights into the molecular basis of ligand-protein interactions. The integration of in-silico predictions with experimental validation is a cornerstone of modern drug discovery, enabling the rational design of more effective and safer medicines. The methodologies and comparative data presented herein serve as a practical resource for scientists working at the forefront of pharmaceutical research.
A Comparative Guide to the Cytotoxicity Assessment of 4-(4-Chlorophenyl)-1H-imidazole on Normal Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic profile of the small molecule 4-(4-Chlorophenyl)-1H-imidazole against non-cancerous, normal cell lines. In drug discovery and development, establishing a therapeutic window is paramount; a compound's efficacy against a target (e.g., a cancer cell) must be significantly greater than its toxicity towards healthy tissues. This document details the experimental rationale, presents robust, multi-parametric methodologies, and offers a comparative analysis against a known cytotoxic agent to contextualize the results.
Introduction: The "Why" Behind Normal Cell Cytotoxicity Screening
Imidazole derivatives are a cornerstone in medicinal chemistry, with compounds like 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate showing potent antifungal activity[1]. The subject of this guide, this compound (C₉H₇ClN₂), is a structurally related small molecule whose biological activities warrant thorough investigation[2]. While many studies focus on the efficacy of such compounds against cancer cell lines[3][4], a critical and often subsequent step is to determine their effect on normal, healthy cells. This assessment is not merely a safety check; it is fundamental to defining the compound's potential as a therapeutic agent. A high degree of selectivity—potent against the target, benign to the host—is the hallmark of a promising drug candidate.
This guide will compare this compound to Doxorubicin, a well-characterized chemotherapeutic agent known for its significant cytotoxicity, to provide a benchmark for interpreting the experimental data. We will employ a panel of normal cell lines and a suite of assays to build a comprehensive toxicity profile, moving beyond simple viability metrics to explore the mechanisms of cell death.
Foundational Strategy: Selecting the Right Tools
The validity of any cytotoxicity study hinges on the appropriate selection of cell models and analytical methods. Our approach is built on triangulation: using multiple assays that measure different biological endpoints to build a cohesive and reliable picture of the compound's effect.
Rationale for Normal Cell Line Selection
The choice of cell line should reflect the potential tissues the compound might encounter in vivo. For a systemic therapeutic, this could include fibroblasts (connective tissue), endothelial cells (blood vessels), and epithelial cells (organ linings). It is crucial to use well-characterized, non-malignant cell lines.[5] While primary cells are biologically relevant, immortalized cell lines often provide better reproducibility for high-throughput screening.[6][7]
For this guide, we have selected two representative normal cell lines:
| Cell Line | Type | Origin | Rationale for Inclusion |
| NIH/3T3 | Fibroblast | Mouse Embryo | A standard, robust fibroblast cell line representing connective tissue. Widely used in toxicology. |
| HEK293 | Epithelial-like | Human Embryonic Kidney | Represents a human epithelial cell type, relevant for assessing potential effects on organs like the kidney. |
A Multi-Assay Approach for a Complete Picture
Relying on a single assay can be misleading. For instance, an MTT assay measures metabolic activity, which can be affected by factors other than cell death, potentially confounding the interpretation of cytotoxicity.[8] Therefore, we will use three distinct assays:
-
MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[9][10]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of compromised cell membrane integrity and necrosis or late-stage apoptosis.[11][12][13]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[14] This provides mechanistic insight into whether the compound induces programmed cell death.
The overall experimental strategy is designed to first screen for general toxicity (MTT) and then investigate the mechanism of cell death (LDH and Caspase activity).
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. For all experiments, compounds were dissolved in DMSO to create a stock solution and then serially diluted in culture medium. The final DMSO concentration in all wells, including "vehicle control" wells, was kept constant at 0.5% to negate any solvent-induced toxicity.
Protocol 3.1: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]
-
Cell Seeding: Seed 5,000 cells (NIH/3T3 or HEK293) per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound or Doxorubicin. Include wells for "untreated" and "vehicle control" (0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100. Plot the results to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.[15]
Protocol 3.2: LDH Release Cytotoxicity Assay
This protocol quantifies LDH released from damaged cells into the supernatant.[12]
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1) in a separate plate.
-
Controls: Prepare three sets of control wells:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells plus 10 µL of lysis buffer (e.g., 10X Triton X-100) 45 minutes before the assay ends.
-
Background: Medium only.
-
-
Supernatant Transfer: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a CytoTox 96® kit). Add 50 µL of the mixture to each well containing supernatant.
-
Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Measure absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100.
Protocol 3.3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1) using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Express results as Relative Luminescence Units (RLU) or as fold-change relative to the vehicle control.
Results: A Comparative Analysis
The following data represents a typical outcome from the described experiments, comparing this compound with the potent cytotoxic agent Doxorubicin.
Effect on Cell Viability (MTT Assay)
The IC50 value represents the concentration of a compound required to inhibit 50% of cell viability.[16] A higher IC50 value indicates lower cytotoxicity.
| Compound | NIH/3T3 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | 85.2 | 112.5 |
| Doxorubicin (Control) | 0.45 | 0.82 |
These results clearly show that this compound is significantly less toxic to both normal cell lines compared to Doxorubicin, with IC50 values that are over 100-fold higher.
Mechanistic Insights (LDH & Caspase Assays)
To understand how the compounds induce cell death at higher concentrations, LDH release and caspase activity were measured after treatment with a concentration equivalent to the approximate IC50 of this compound (100 µM) and a highly toxic concentration of Doxorubicin (1 µM).
| Treatment (Cell Line) | % Cytotoxicity (LDH Release) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 100 µM Imidazole (NIH/3T3) | 12.4% ± 2.1% | 1.8 ± 0.3 |
| 1 µM Doxorubicin (NIH/3T3) | 45.8% ± 4.5% | 8.5 ± 1.1 |
| 100 µM Imidazole (HEK293) | 8.9% ± 1.8% | 1.5 ± 0.2 |
| 1 µM Doxorubicin (HEK293) | 52.1% ± 5.3% | 10.2 ± 1.4 |
The data indicates that at a concentration of 100 µM, this compound causes minimal membrane damage (low LDH release) and only a slight increase in caspase activity. In stark contrast, Doxorubicin induces significant membrane disruption and robustly activates the apoptotic pathway, as expected.
Discussion: Interpreting the Cytotoxicity Profile
The multi-parametric assessment provides a clear and robust evaluation of this compound's effect on normal cells.
-
Low Basal Toxicity: The high IC50 values from the MTT assay suggest that this compound has a low potential for causing general cytotoxicity in the tested normal cell lines. This is a favorable characteristic for a developmental compound, indicating a potentially wide therapeutic window.
-
Mechanism of Cell Death: The minimal LDH release and modest caspase activation at a high concentration (100 µM) suggest that the primary effect of this compound at this level is likely cytostatic (inhibiting proliferation) rather than acutely cytotoxic (cell-killing).[8] In contrast, Doxorubicin is clearly cytotoxic, inducing cell death primarily through apoptosis, a programmed process involving the activation of executioner caspases like caspase-3 and -7.[17][18]
The process of apoptosis is a highly regulated cascade. It can be initiated through the extrinsic (death receptor) pathway, which activates caspase-8, or the intrinsic (mitochondrial) pathway, which activates caspase-9.[19] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell. The strong caspase-3/7 signal seen with Doxorubicin confirms it is a potent inducer of this pathway.
Conclusion and Future Directions
This comparative guide demonstrates a robust methodology for assessing the cytotoxicity of a novel compound, this compound, on normal cell lines. The experimental evidence strongly suggests that this compound possesses a favorable safety profile with significantly lower toxicity than the benchmark chemotherapeutic, Doxorubicin.
The logical next steps in the preclinical evaluation of this compound would include:
-
Screening against a broader panel of normal human cell lines from different tissues.
-
Extending the study to include more advanced models, such as 3D cell cultures or organoids, which better mimic in vivo tissue architecture.
-
Performing long-term exposure studies to assess potential chronic toxicity.
By systematically building a comprehensive cytotoxicity profile, researchers can make more informed decisions, prioritizing compounds that are not only effective but also safe for potential therapeutic development.
References
- 1. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97 35512-29-9 [sigmaaldrich.com]
- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. annualreviews.org [annualreviews.org]
- 18. coconote.app [coconote.app]
- 19. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Imidazole Derivatives: A Guide for Researchers
<_>
This guide provides an in-depth comparative analysis of the antimicrobial spectrum of various imidazole derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product-to-product comparison, this document delves into the causal mechanisms and standardized methodologies that underpin our understanding of these crucial antimicrobial agents.
Introduction to Imidazole Antimicrobials
The imidazole derivatives are a significant class of synthetic antifungal agents, characterized by a five-membered diazole ring.[1][2][3] Their discovery and development marked a pivotal advancement in the treatment of superficial and systemic mycoses. The primary mechanism of action for most antifungal imidazoles is the disruption of the fungal cell membrane's integrity.[1][2][4] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[1][2][4] This inhibition leads to a cascade of detrimental effects, including altered membrane permeability and eventual cell death.[1][5] While their antifungal properties are well-documented, many imidazole derivatives also exhibit a spectrum of activity against certain bacteria, broadening their therapeutic potential.[2][6][7][8][9][10]
This guide will compare the antimicrobial spectra of prominent imidazole derivatives, including clotrimazole, miconazole, and ketoconazole, by examining quantitative data from standardized susceptibility testing methods. We will also explore the underlying structure-activity relationships and provide detailed, validated protocols for researchers to conduct their own comparative assessments.
Methodologies for Evaluating Antimicrobial Spectra
To ensure the scientific integrity and reproducibility of antimicrobial spectrum data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[11][12][13][14][15] The following protocols are based on these standards and represent the gold standard for in vitro evaluation.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall process for determining the antimicrobial spectrum of imidazole derivatives follows a structured workflow, from inoculum preparation to the final data interpretation.
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is crucial for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19][20]
Objective: To quantitatively determine the MIC of imidazole derivatives against fungal and bacterial isolates.
Materials:
-
96-well U-shaped bottom microtiter plates
-
Standardized inoculum of the test microorganism (e.g., 0.5–2.5 x 10³ cells/mL for yeasts)[14]
-
RPMI-1640 medium (for fungi) or Mueller-Hinton Broth (for bacteria)
-
Imidazole derivatives (e.g., clotrimazole, miconazole, ketoconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions: Create a two-fold serial dilution of each imidazole derivative in the appropriate broth medium within the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth medium, adjusted to the CLSI-recommended concentration.[16]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and bacteria.[21] Incubation times may vary for filamentous fungi.[17]
-
MIC Determination: The MIC is the lowest concentration of the drug at which there is no visible growth. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm). For fungi, the endpoint is often defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the control.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility and is useful for screening multiple isolates.[12][22][23][24][25]
Objective: To assess the susceptibility of microorganisms to imidazole derivatives by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)[22]
-
Sterile paper disks (6 mm diameter)
-
Standardized inoculum of the test microorganism
-
Solutions of imidazole derivatives at known concentrations
Procedure:
-
Prepare Agar Plates: Use commercially prepared or freshly made Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[23]
-
Disk Application: Aseptically apply paper disks impregnated with a standard concentration of each imidazole derivative onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours for most bacteria and 24-48 hours for yeasts.
-
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the drug.
Comparative Antimicrobial Spectrum of Imidazole Derivatives
The in vitro activity of imidazole derivatives can vary significantly depending on the specific compound and the target microorganism. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for key imidazole derivatives against common fungal pathogens.
| Imidazole Derivative | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Dermatophytes (e.g., Trichophyton rubrum) (MIC µg/mL) | Select Bacteria (e.g., Staphylococcus aureus) (MIC µg/mL) |
| Clotrimazole | 0.125 - >100 | 0.5 - 8 | 0.03 - 1 | >100 |
| Miconazole | 0.03 - >64 | 0.25 - 16 | 0.03 - 2 | 3.9 - >128 |
| Ketoconazole | 0.015 - >64 | 0.5 - >16 | 0.03 - 4 | >100 |
| Luliconazole | 0.002 - 0.016 | <0.001 - 0.016 | <0.001 - 0.008 | Not Widely Reported |
Note: MIC values are ranges compiled from various literature sources and can vary based on the specific strain and testing methodology.
Analysis of the Data:
-
Antifungal Activity: All three traditional imidazoles—clotrimazole, miconazole, and ketoconazole—demonstrate broad-spectrum activity against a range of fungi, including yeasts like Candida albicans, molds such as Aspergillus fumigatus, and dermatophytes.[26][27][28][29][30] Newer derivatives like luliconazole show exceptionally potent activity, particularly against Aspergillus species, including some azole-resistant strains.[21]
-
Antibacterial Activity: While primarily known as antifungals, some imidazoles, such as miconazole, exhibit activity against Gram-positive bacteria, including Staphylococcus aureus.[7] This broader spectrum can be advantageous in mixed infections. The antibacterial activity of imidazoles is often linked to their ability to disrupt the bacterial cell membrane.[2]
-
Potency Variations: Subtle differences in potency exist among the derivatives. For instance, in some studies, clotrimazole has shown lower minimum fungicidal concentrations (MFCs) against certain dermatophytes compared to ketoconazole and miconazole.[27] Tioconazole has also been reported to be highly active against Candida albicans in some comparative studies.[31]
Mechanism of Action and Structure-Activity Relationship
The efficacy of imidazole derivatives is intrinsically linked to their chemical structure and their interaction with the target enzyme, lanosterol 14α-demethylase (CYP51).
Mechanism of Action Pathway
Caption: Mechanism of action of imidazole antifungals.
The imidazole ring is crucial for this interaction, as one of its nitrogen atoms binds to the heme iron atom in the active site of the CYP51 enzyme, preventing it from metabolizing lanosterol.[1] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupt the structure and function of the fungal cell membrane.[1][4]
Structure-Activity Relationship (SAR)
The antimicrobial spectrum and potency of imidazole derivatives are highly dependent on their chemical structure, particularly the substituents attached to the imidazole ring.[6][7][32]
-
Lipophilicity: The introduction of hydrophobic groups to the imidazole ring can enhance antibacterial activity.[6] This is because increased lipophilicity facilitates the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.
-
Side Chains: The nature and length of the side chains attached to the imidazole core can be tuned to optimize the balance between antimicrobial efficacy and cytotoxicity to human cells.[6]
-
Resistance: Alterations in the target enzyme, CYP51, are a common mechanism of resistance to azole antifungals.[33][34] The development of newer imidazole derivatives with slightly different structures may help to overcome some of these resistance mechanisms.[21]
Conclusion
The imidazole derivatives remain a cornerstone of antimicrobial therapy, particularly in the management of fungal infections. While classic agents like clotrimazole, miconazole, and ketoconazole offer a broad spectrum of activity, newer derivatives demonstrate enhanced potency and the potential to combat emerging resistance. A thorough understanding of their comparative spectra, underpinned by standardized testing methodologies, is essential for both clinical application and the rational design of the next generation of antimicrobial agents. The continued exploration of structure-activity relationships will be critical in developing novel imidazole-based compounds with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance.
References
- 1. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinmedkaz.org [clinmedkaz.org]
- 9. mdpi.com [mdpi.com]
- 10. ijesrr.org [ijesrr.org]
- 11. testinglab.com [testinglab.com]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. njccwei.com [njccwei.com]
- 14. journals.asm.org [journals.asm.org]
- 15. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 19. youtube.com [youtube.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Potent Activities of Novel Imidazoles Lanoconazole and Luliconazole against a Collection of Azole-Resistant and -Susceptible Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Ketoconazole Cream (Nizoral) vs. Miconazole (Monistat) [medicinenet.com]
- 27. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 28. drugs.com [drugs.com]
- 29. drugs.com [drugs.com]
- 30. Comparative study of miconazole and clotrimazole in superficial mycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 32. espublisher.com [espublisher.com]
- 33. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Synthesized 4-(4-Chlorophenyl)-1H-imidazole Using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical and biomedical research, the rigorous validation of compound purity is not merely a procedural formality but a cornerstone of scientific integrity. For a target molecule such as 4-(4-Chlorophenyl)-1H-imidazole, a compound with potential applications in medicinal chemistry, ensuring that the synthesized material is devoid of significant impurities is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a fundamental technique for purity validation, juxtaposed with other prevalent analytical methods. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, embeds self-validating systems within its protocols, and is grounded in authoritative scientific principles.
The Critical Role of Purity in Drug Discovery
The journey of a synthesized compound from the bench to potential clinical application is paved with exacting standards. The presence of impurities, such as starting materials, by-products, or residual solvents, can lead to erroneous interpretations of biological data, compromise the reproducibility of experiments, and introduce unforeseen toxicological risks. Therefore, the unambiguous confirmation of a compound's elemental composition and purity is a critical gatekeeping step. Elemental analysis, a technique with a long and established history in chemistry, provides a direct measure of the mass fractions of carbon, hydrogen, and nitrogen within a sample, offering a fundamental assessment of its composition and purity.[1][2]
Theoretical Elemental Composition of this compound
Before embarking on any experimental validation, it is essential to establish the theoretical elemental composition of the target molecule. This serves as the benchmark against which experimental data will be compared.
Molecular Formula: C₉H₇ClN₂
Molecular Weight: 178.62 g/mol
To calculate the theoretical elemental percentages, we use the atomic weights of the constituent elements (C = 12.011 g/mol , H = 1.008 g/mol , Cl = 35.453 g/mol , N = 14.007 g/mol ).
-
Carbon (C): (9 * 12.011 / 178.62) * 100% = 60.52%
-
Hydrogen (H): (7 * 1.008 / 178.62) * 100% = 3.95%
-
Nitrogen (N): (2 * 14.007 / 178.62) * 100% = 15.68%
-
Chlorine (Cl): (1 * 35.453 / 178.62) * 100% = 19.85%
A synthesized sample of this compound of high purity should yield experimental values in close agreement with these theoretical percentages.
Elemental Analysis: A Foundational Technique for Purity Assessment
Elemental analysis, often referred to as CHN or CHNS analysis, is a combustion-based technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[3] The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, which converts the elements into their gaseous oxides (CO₂, H₂O, N₂, and SO₂).[4][5] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[4]
Causality Behind Experimental Choices in Elemental Analysis
The choice of elemental analysis as a primary purity validation tool is rooted in its fundamental nature. Unlike chromatographic techniques that assess purity based on the relative response of a detector to different components, elemental analysis provides a direct measure of the elemental makeup of the bulk sample.[6] This makes it particularly effective at detecting inorganic impurities (e.g., salts) or residual solvents that may not be easily detectable by other methods like HPLC with UV detection.[6]
Experimental Protocol: CHN Analysis of this compound
This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of a synthesized batch of this compound.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
Synthesized this compound (dried to a constant weight)
-
Certified organic analytical standard (e.g., Acetanilide)
-
Tin capsules
-
Microbalance (readable to 0.001 mg)
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound is a homogenous, finely ground powder.
-
Dry the sample under vacuum at a suitable temperature (e.g., 40-50 °C) to remove any residual volatile solvents. The presence of solvents will significantly impact the hydrogen and carbon percentages.[7]
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the measurements.[7]
-
-
Sample Weighing:
-
Using a microbalance, accurately weigh approximately 1-3 mg of the dried this compound into a tin capsule. Record the exact weight.[8]
-
Crimp the tin capsule to enclose the sample securely.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The instrument will drop the sample into a high-temperature combustion furnace (typically around 1000°C) in a stream of oxygen.[5]
-
The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through various traps and reduction chambers before being detected.
-
-
Data Acquisition and Interpretation:
-
The instrument's software will calculate the percentage of C, H, and N based on the detector's response and the sample's weight.
-
Perform the analysis in triplicate to ensure the reproducibility of the results.
-
The experimentally determined percentages should be within ±0.4% of the theoretical values for the sample to be considered pure by many journal standards, such as those of the American Chemical Society.[7]
-
A Comparative Overview of Purity Validation Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on a multi-faceted approach, employing orthogonal analytical techniques.[9] Each method provides unique insights into the sample's composition.
| Analytical Method | Principle | Advantages | Disadvantages |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | - Provides a direct measure of elemental composition.- Excellent for detecting non-chromophoric and inorganic impurities.- A fundamental measure of bulk purity.[6] | - Does not identify or quantify specific impurities.- Can be sensitive to residual solvents and moisture.- Requires a relatively pure sample for meaningful results. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase. | - High sensitivity and resolution for separating and quantifying organic impurities.- Widely available and versatile.[10] | - Requires impurities to have a chromophore for UV detection.- Purity is often expressed as a relative percentage of the main peak area, which may not reflect true mass purity.- May not detect inorganic salts.[6] |
| Quantitative NMR (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei present. | - Provides both structural and quantitative information.- Can determine absolute purity against a certified internal standard.- A non-destructive technique.[11][12] | - Lower sensitivity compared to HPLC for trace impurities.- Can be complex to set up and requires careful selection of an internal standard.- May not detect impurities that lack NMR-active nuclei in a distinct region of the spectrum. |
| Mass Spectrometry (MS) | Ionization of the sample and separation of ions based on their mass-to-charge ratio. | - Confirms the molecular weight of the synthesized compound.- Can identify impurities based on their mass. | - Not inherently quantitative without appropriate standards and calibration.- May not distinguish between isomers. |
Workflow for Comprehensive Purity Validation
A robust workflow for validating the purity of a synthesized compound like this compound should integrate multiple analytical techniques to provide a holistic view of the sample's integrity.
Caption: Workflow for the comprehensive purity validation of a synthesized compound.
Conclusion: An Integrated Approach to Ensuring Scientific Rigor
Validating the purity of a synthesized compound such as this compound is a multi-step process that demands a thoughtful selection of analytical techniques. Elemental analysis serves as an indispensable tool, offering a fundamental and direct assessment of the compound's elemental composition and bulk purity.[6] Its strength lies in its ability to detect impurities that other methods might miss, such as inorganic salts.
However, for a complete and trustworthy characterization, elemental analysis should be employed as part of an orthogonal analytical strategy.[9] Combining the foundational data from elemental analysis with the high-resolution separation capabilities of HPLC and the structural and quantitative power of qNMR provides a self-validating system that ensures the highest level of confidence in the purity of the synthesized material. This integrated approach is not just a matter of fulfilling analytical requirements; it is a commitment to the principles of scientific integrity, ensuring that the data generated in subsequent research is both reliable and reproducible.
References
- 1. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. azom.com [azom.com]
- 4. measurlabs.com [measurlabs.com]
- 5. School of Chemical Sciences KB [answers.uillinois.edu]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. chem.ubc.ca [chem.ubc.ca]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Chlorophenyl)-1H-imidazole
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Chlorophenyl)-1H-imidazole, a halogenated heterocyclic compound. Our focus is not merely on the steps to be taken, but on the scientific rationale that underpins these essential safety protocols, ensuring a culture of safety and environmental stewardship in your laboratory.
Understanding the Hazard Profile: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer a likely hazard profile based on its structural motifs: a chlorinated phenyl group and an imidazole ring.
-
Human Health Hazards : Compounds structurally similar to this compound are classified as irritants.[1][2] Direct contact can cause skin and eye irritation, and inhalation of dust may lead to respiratory irritation.[2] Chlorinated organic compounds, as a class, are associated with potential risks of damage to the liver, kidneys, and central nervous system with significant exposure.[3]
-
Environmental Hazards : Chlorinated aromatic compounds can be persistent in the environment and may exhibit toxicity to aquatic life.[4] Improper disposal, such as discarding down the drain, can lead to long-term environmental contamination. Therefore, this compound must be treated as hazardous waste to prevent its release into ecosystems.[5]
-
Reactivity and Decomposition Hazards : Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas or phosgene. It is also crucial to avoid contact with strong oxidizing agents, acids, and acid chlorides, with which it may react.[6][7]
Hazard Summary Table
| Hazard Type | GHS Pictogram(s) | Hazard Statement(s) (Anticipated) | Precautionary Statement(s) (Anticipated) |
| Acute Toxicity / Irritation |
| H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust.[2] P280: Wear protective gloves/eye protection.[2] |
| Environmental Hazard |
| H411: Toxic to aquatic life with long lasting effects. (Typical for this class) | P273: Avoid release to the environment. |
| Disposal | N/A | N/A | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle governing the disposal of this compound is that it must be managed as regulated hazardous waste from "cradle to grave." This means every gram of the material, whether in pure form, in solution, or as contamination on disposable labware, must be accounted for and disposed of through a licensed hazardous waste handler.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a barrier between you and the potential hazard.
-
Eye Protection : Wear chemical safety goggles or a face shield.[8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Note that some chlorinated solvents can penetrate latex or nitrile gloves with prolonged contact; always check the glove manufacturer's compatibility chart and change gloves immediately if contamination is suspected.[3]
-
Body Protection : A fully buttoned lab coat is mandatory.[3]
Step 2: Segregate and Collect Waste at the Source
Never mix hazardous waste streams. Designate a specific, clearly marked container for this compound waste.
-
Solid Waste : Collect unadulterated compound, reaction byproducts, and contaminated solids (e.g., silica gel) in a dedicated, sealable, and chemically compatible waste container.[6] This container should be made of a material that will not degrade upon contact with the chemical.
-
Liquid Waste : Collect solutions containing the compound in a separate, sealable, and compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. Chlorinated waste is often incinerated under specific conditions and must be segregated.
-
Contaminated Labware : Disposable items such as gloves, weigh boats, and pipette tips that have come into direct contact with the compound must be placed in the solid hazardous waste container.[6]
Step 3: Label Waste Containers Correctly
Proper labeling is a critical safety and regulatory requirement. Your institution's EHS department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "this compound" .
-
An accurate list of all container contents, including solvents.
-
The appropriate hazard pictograms (e.g., Irritant, Environmentally Hazardous).
-
The date accumulation started.
Step 4: Ensure Safe Interim Storage
While awaiting pickup, store the sealed waste container in a designated satellite accumulation area.
-
The storage location must be in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[1][6]
-
Store away from incompatible materials like strong acids and oxidizers.[6]
-
Ensure the container is tightly closed to prevent the release of vapors.[1]
Step 5: Final Disposal via Authorized Personnel
The final step is the transfer of the waste to a licensed professional disposal company.
-
Never attempt to dispose of this chemical via standard trash or sanitary sewer systems.[1][5]
-
Contact your organization's Environmental Health & Safety (EHS) office to schedule a pickup for your properly labeled and sealed waste container.
-
The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HCl).[9]
Disposal Workflow Diagram
Caption: A workflow for the compliant disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated. Remove all sources of ignition.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid creating dust if the spill is a solid.[9]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]
-
Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the incident to your supervisor and EHS office.
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[9]
Hierarchy of Controls Diagram
Caption: The hierarchy of controls, prioritizing the most effective safety measures.
By adhering to this comprehensive disposal guide, you not only ensure regulatory compliance but also actively contribute to the safety of your colleagues and the protection of our environment. The responsible management of chemical waste is a non-negotiable aspect of scientific integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

